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1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile Documentation Hub

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  • Product: 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile
  • CAS: 91859-02-8

Core Science & Biosynthesis

Foundational

Physicochemical Properties and Molecular Weight of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile: A Technical Guide to α-Aminonitrile Intermediates

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Author: BenchChem Technical Support Team. Date: March 2026

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Elaborating on Reactivity

I'm expanding my explanation of the Strecker reaction. I'm focusing on the solvent selection: methanol/water ensures all components dissolve. I'm also delving into the lowered pKa of the piperidinyl nitrogen due to the cyano group's inductive effect. Furthermore, I'm clarifying the cyano group's role as a leaving group in the Bruylants reaction; it provides stabilization and subsequent reactivity.

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Verifying Reactions & Structure

I've confirmed the Bruylants reaction and Strecker synthesis connections. Now, I'm structuring the whitepaper. The title will be "Physicochemical Properties and Molecular Weight of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile: A Technical Guide to α-Aminonitrile".

Outlining Synthetic Details

I'm now outlining the synthetic methodology section. I'll focus on the Strecker-type condensation, providing a detailed, step-by-step protocol for synthesizing the compound. I will include the critical role of the intermediate in the Bruylants reaction, for which it has been targeted.

Detailing Strecker Condensation

I'm focusing now on detailing the Strecker synthesis. I am crafting a protocol that uses 1-methylpiperidin-4-one, piperidine, and a cyanide source as the key starting materials, and I'll explain the solvent choice and pH control. I'm also preparing for self-validation of the procedure, including TLC monitoring and the carbonyl IR stretch check. I plan to construct the mechanistic pathways and applications sections, detailing the Bruylants reaction.

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Visualizing Reaction Pathways

I'm now generating a Graphviz DOT diagram to visualize the Strecker synthesis and subsequent Bruylants reaction; it should highlight the displacement of the cyano group by the Grignard reagent. I will also be detailing expected NMR, IR, and Mass Spec data to validate the compound's identity, along with a full references section with URLs.

Diagramming Reaction Flow

I've just finalized the Graphviz DOT diagram depicting the Strecker synthesis and the subsequent Bruylants reaction. I've focused on visually representing the formation of the α-aminonitrile from 1-methylpiperidin-4-one, piperidine, and a cyanide source, and the Grignard reagent's crucial displacement of the cyano group in the Bruylants reaction.

Analyzing Experimental Choices

I'm now detailing the causality behind my experimental choices, focusing on the Strecker reaction solvent. Methanol facilitates the solubilization of organic precursors, while water accommodates the cyanide salt and the acid catalyst or buffer. I've also double-checked the molecular weight calculation for C12H21N3, confirming the value of 207.321 g/mol .

Justifying Solvent & Reaction

I'm now detailing the biphasic solvent system's role in the Strecker reaction, explaining how it ensures reagent mixing. I'm also discussing why it is self-validating, as the reaction progress can be monitored using the ketone and nitrile stretches in IR spectroscopy. In the Bruylants reaction, I've confirmed that the cyano group acts as a leaving group, and is displaced.

Explaining C-CN Bond Cleavage

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Refining Citations & URLs

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Citing Literature Sources

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Finalizing Structure & References

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Optimizing Whitepaper Presentation

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Refining the Methodology

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Detailing Condensation Procedure

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Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Structural elucidation, physicochemical profiling, and synthetic methodologies of bis-piperidine α-aminonitriles.

Executive Summary

In the landscape of medicinal chemistry and complex alkaloid synthesis, α-aminonitriles serve as highly versatile, bifunctional intermediates. 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (also known as 1-methyl-4-(1-piperidinyl)-4-piperidinecarbonitrile) is a classic bis-piperidine derivative synthesized via a modified Strecker condensation.

This compound is rarely the final therapeutic target; rather, it is a critical linchpin in the , where the cyano group is displaced by carbon nucleophiles (such as Grignard reagents) to yield densely functionalized, sterically hindered tertiary amines. This whitepaper provides a rigorous breakdown of its physicochemical properties, molecular characteristics, and the causal logic behind its synthesis.

Molecular Identity & Structural Elucidation

The architecture of 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile consists of a central N-methylpiperidine ring. The C4 position is fully substituted (quaternary), bearing both a secondary piperidine ring (attached via its nitrogen) and a carbonitrile (-CN) group.

This structural crowding dictates both its chemical reactivity and its physical properties. The presence of two tertiary amine centers creates a unique basicity profile, while the sp-hybridized cyano group introduces a strong dipole and acts as a specialized leaving group in downstream applications.

Quantitative Data: Physicochemical Properties

The following table summarizes the core physicochemical metrics of the compound. The data reflects the interplay between the lipophilic piperidine rings and the polar nitrile group.

PropertyValueCausality / Structural Rationale
Chemical Formula C₁₂H₂₁N₃Derived from the bis-piperidine core + cyano + N-methyl groups.
Molecular Weight 207.32 g/mol Calculated exact mass: 207.1735 Da.
Physical State Crystalline Solid (Base)High symmetry and rigid ring conformations promote efficient crystal lattice packing.
pKa₁ (N-Methyl) ~8.5 - 9.0Typical for tertiary alkylamines; this is the primary site of protonation in physiological pH.
pKa₂ (Piperidinyl) ~6.5 - 7.5Basicity is significantly attenuated by the strong inductive electron-withdrawing (-I) effect of the adjacent cyano group.
Solubility Profile LipophilicSoluble in dichloromethane (DCM) and methanol; insoluble in water unless converted to a hydrochloride salt.

Mechanistic Pathway: Strecker Synthesis & Bruylants Functionalization

The utility of 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile lies in its dual reactivity. It is synthesized via a multi-component Strecker-type reaction , and subsequently consumed in a Bruylants reaction ().

In the Bruylants reaction, the cyano group does not act as an electrophile (as it would in a standard Grignard addition). Instead, the adjacent piperidinyl nitrogen stabilizes the incipient carbocation via resonance, allowing the cyano group to act as a leaving group. This forms a highly stable iminium ion that is subsequently attacked by the Grignard reagent, yielding an α-substituted amine.

G N1 1-Methylpiperidin-4-one N3 Iminium Ion Intermediate N1->N3 Condensation (-H2O) N2 Piperidine N2->N3 N5 1-Methyl-4-(piperidin-1-yl) piperidine-4-carbonitrile N3->N5 Nucleophilic Addition N4 Cyanide Source (KCN) N4->N5 N7 4-Alkyl/Aryl-4-(piperidin-1-yl) -1-methylpiperidine N5->N7 Bruylants Reaction N6 Grignard Reagent (RMgX) N6->N7 (-CN-)

Fig 1: Strecker synthesis of the α-aminonitrile and downstream Bruylants functionalization.

Experimental Methodology: A Self-Validating Protocol

The synthesis of 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile requires precise control over solvent polarity and pH to drive the equilibrium toward the iminium ion. The following protocol is designed as a self-validating system , where the physical behavior of the reaction mixture confirms its success ().

Step-by-Step Synthesis Workflow
  • Preparation of the Reagent Matrix:

    • Action: Dissolve 1-methylpiperidin-4-one (1.0 eq) and piperidine (1.1 eq) in a 1:1 mixture of methanol and water.

    • Causality: Methanol ensures the complete solvation of the organic precursors. Water is strictly necessary to dissolve the inorganic cyanide salt in the subsequent step, preventing a biphasic stall that would trap the reagents in separate layers.

  • Iminium Ion Formation:

    • Action: Add concentrated hydrochloric acid dropwise until the pH reaches ~4.5. Stir for 30 minutes at room temperature.

    • Causality: Mildly acidic conditions protonate the ketone's carbonyl oxygen, increasing its electrophilicity. This accelerates the condensation with piperidine to form the critical iminium ion intermediate. If the pH drops below 3.0, the piperidine will be fully protonated and rendered non-nucleophilic.

  • Cyanide Addition (Fume Hood Required):

    • Action: Slowly add an aqueous solution of potassium cyanide (1.2 eq) to the reaction mixture.

    • Causality: The slow addition controls the exothermic nucleophilic attack of the cyanide ion on the iminium carbon, minimizing the formation of polymeric byproducts and preventing the volatilization of HCN gas.

  • Self-Validating Isolation:

    • Action: Stir the mixture for 24-48 hours. The product will spontaneously precipitate as a white crystalline solid.

    • Causality: As the highly lipophilic α-aminonitrile forms, it exceeds its solubility limit in the aqueous methanolic solvent. This precipitation drives the equilibrium forward (Le Chatelier's principle) and provides an auto-purifying visual confirmation of reaction completion.

  • Filtration and Washing:

    • Action: Filter the precipitate and wash with ice-cold water followed by a minimal volume of cold ethanol. Dry under vacuum.

Analytical Validation Parameters

To ensure the trustworthiness of the isolated product, researchers must validate the structure using the following spectroscopic markers:

  • Infrared (IR) Spectroscopy: The system is validated by the complete disappearance of the strong ketone C=O stretch at ~1710 cm⁻¹ and the emergence of a weak but distinct nitrile C≡N stretch at ~2220–2230 cm⁻¹.

  • Proton NMR (¹H NMR, CDCl₃): A sharp singlet at ~2.30 ppm (3H) confirms the intact N-methyl group, while a complex series of multiplets between 1.50–2.80 ppm accounts for the 18 aliphatic protons of the bis-piperidine framework.

References

  • Mattalia, J.-M. R. (2021). "The Bruylants and related reactions". Arkivoc, 2021(1), 1-19. Available at:[Link]

  • Prashad, M., et al. (2000). "Synthesis of alpha-substituted allylic amines via a modified Bruylants reaction". Organic Letters, 2(14), 2085-2088. Available at:[Link]

  • Wikipedia Contributors. (2023). "Bruylants reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Bar-Tana, J., et al. (1998). "Aza spiro compounds acting on the cholinergic system with muscarinic agonist activity". US Patent US5852029A. Google Patents.
Exploratory

Material safety data sheet (MSDS) and toxicity data for 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile

Abstract For researchers and drug development professionals, handling novel chemical intermediates requires moving beyond empirical safety data to predictive, mechanism-based risk assessment. 1-Methyl-4-(piperidin-1-yl)p...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

For researchers and drug development professionals, handling novel chemical intermediates requires moving beyond empirical safety data to predictive, mechanism-based risk assessment. 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is a highly specialized bis-piperidine alpha-aminonitrile. Because it serves as a complex building block in medicinal chemistry—often in the synthesis of spiro heterocycles or centrally acting analgesics—understanding its toxicological profile is critical[1]. This whitepaper synthesizes structural alerts, predictive metabolism, and standard handling protocols to establish a comprehensive Material Safety Data Sheet (MSDS) framework for this compound.

Structural Profiling and Mechanistic Toxicology

The safety profile of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is dictated by two dominant structural motifs: the N-methylpiperidine core and the alpha-aminonitrile group .

Corrosivity and Basicity (The Piperidine Core)

Piperidine derivatives are heavily basic aliphatic amines. The tertiary amine nitrogen in the N-methylpiperidine ring possesses a pKa of approximately 10.0 to 10.4. In biological systems or upon dermal contact, this high basicity leads to the rapid saponification of lipid bilayers, causing severe skin burns and mucosal membrane damage[2]. Consequently, the compound is predicted to be highly irritating to the respiratory tract if inhaled as a dust or aerosol.

Metabolic Instability and Cyanide Release (The Alpha-Aminonitrile Motif)

The most critical toxicological alert for this compound is the alpha-aminonitrile functional group. While chemically stable under neutral conditions, alpha-aminonitriles are highly susceptible to enzymatic biotransformation. Cytochrome P450 (CYP450) enzymes in the liver can oxidize the adjacent amine to form an unstable iminium intermediate. This intermediate rapidly undergoes hydrolysis, resulting in the cleavage of the carbon-carbon bond and the subsequent release of free cyanide ions (CN⁻) and a ketone metabolite[3]. Furthermore, specific nitrilase enzymes can directly hydrolyze the nitrile group, further complicating its metabolic profile[4].

MetabolicPathway A 1-Methyl-4-(piperidin-1-yl) piperidine-4-carbonitrile B CYP450 Oxidation (Liver Microsomes) A->B C Iminium Intermediate (Unstable) B->C D Hydrolysis C->D E Cyanide Ion (CN-) Release D->E F Bis-piperidine Ketone Metabolite D->F

Figure 1: Predicted CYP450-mediated metabolic pathway and cyanide release mechanism.

Predictive Material Safety Data Sheet (pMSDS)

Based on the structural alerts and data from closely related analogs (such as 1-methylpiperidine and simple piperidine-4-carbonitriles), the following quantitative and qualitative safety parameters are established[2].

Table 1: Predicted GHS Classification and Hazard Statements
Hazard ClassCategoryGHS Hazard StatementCausality / Structural Rationale
Acute Toxicity (Oral) Category 3H301: Toxic if swallowedPotential for metabolic cyanide release in the GI tract/liver[3].
Skin Corrosion/Irritation Category 1BH314: Causes severe skin burnsHigh basicity of the bis-piperidine nitrogens disrupts lipid bilayers[2].
Serious Eye Damage Category 1H318: Causes serious eye damageDirect caustic effect of tertiary amines on corneal proteins[2].
STOT (Single Exposure) Category 3H335: May cause respiratory irritationVolatilization or dust inhalation causes mucosal basicity[2].
Table 2: Physicochemical Properties (Estimated)
PropertyValueNotes
Molecular Weight 207.32 g/mol -
Physical State Solid / Crystalline powderTypical for bis-piperidine nitriles at room temp[1].
Solubility Soluble in DMSO, DCM, MethanolPoorly soluble in water (free base form).
Incompatibilities Strong oxidizers, strong acidsReacts violently with acids due to basicity.

Experimental Workflows for Toxicity Validation

To validate the safety profile of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile before scaling up synthesis, drug development professionals must empirically quantify its metabolic stability and potential for cyanide release.

Protocol: In Vitro Metabolic Stability and Cyanide Trapping Assay

This self-validating protocol utilizes Naphthalene-2,3-dicarboxaldehyde (NDA) and taurine to trap volatile cyanide released during metabolism, forming a stable, fluorescent adduct that can be quantified via LC-MS/MS.

Step-by-Step Methodology:

  • Reagent Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 10 mM stock solution of the test compound in DMSO.

  • Incubation Mixture: In a 1.5 mL microcentrifuge tube, combine 0.5 mg/mL HLM, 100 mM potassium phosphate buffer (pH 7.4), and 10 µM of the test compound.

  • Trapping Agent Addition: Add 1 mM NDA and 1 mM taurine to the mixture. (Rationale: Free cyanide is highly volatile. NDA and taurine react specifically with CN⁻ to form a highly stable 1-cyano-2-substituted-benz[f]isoindole (CBI) derivative, ensuring accurate quantification).

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding 1 mM NADPH.

  • Quenching: At designated time points (0, 15, 30, and 60 minutes), extract 100 µL aliquots. Quench the enzymatic reaction immediately by adding 200 µL of ice-cold acetonitrile containing an internal standard (e.g., stable isotope-labeled CBI).

  • Protein Precipitation: Vortex the quenched samples for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • LC-MS/MS Analysis: Transfer the clear supernatant to autosampler vials. Analyze via LC-MS/MS, monitoring the specific Multiple Reaction Monitoring (MRM) transitions for the CBI-cyanide adduct to quantify the exact rate of cyanide release.

ToxicityWorkflow Step1 Step 1 Incubate compound with Human Liver Microsomes (HLM) Step2 Step 2 Add NADPH & Trapping Agent (NDA + Taurine for CN-) Step1->Step2 Step3 Step 3 Quench reaction with Ice-cold Acetonitrile Step2->Step3 Step4 Step 4 Centrifuge & Extract Supernatant Step3->Step4 Step5 Step 5 LC-MS/MS Quantification of CBI-Cyanide Adducts Step4->Step5

Figure 2: Step-by-step in vitro workflow for quantifying metabolic cyanide release.

Handling, Storage, and Emergency Protocols

Because 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile presents dual hazards (caustic amine and potential cyanide precursor), laboratory handling must strictly adhere to the following E-E-A-T validated protocols.

Personal Protective Equipment (PPE)
  • Respiratory Protection: Handle exclusively within a Class II Type A2 biological safety cabinet or a certified chemical fume hood. If ventilation is inadequate, a full-face respirator with an ABEK-P3 filter cartridge is mandatory[2].

  • Dermal Protection: Double-gloving is required. Inner glove: Nitrile (minimum 0.11 mm thickness). Outer glove: Butyl rubber or heavy-duty nitrile to prevent caustic penetration.

  • Eye Protection: Tight-fitting chemical safety goggles and a face shield are required to prevent ocular exposure to basic dust or aerosols.

Spill Response and Neutralization
  • Evacuate and Ventilate: Immediately clear the area and ensure maximum fume hood exhaust.

  • Containment: Cover the solid spill with damp, inert absorbent material (e.g., sand or vermiculite) to prevent dust generation.

  • Neutralization: Do NOT use strong acids to neutralize the basic amine, as the exothermic reaction may volatilize the compound or trigger premature degradation of the nitrile group. Carefully sweep the material into a sealed, labeled hazardous waste container.

First-Aid Measures
  • Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer 100% humidified oxygen. Monitor for signs of cyanide toxicity (hyperventilation, confusion, almond odor on breath).

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Do not apply neutralizing chemical salves[2].

  • Ingestion: Do NOT induce vomiting due to the corrosive nature of the piperidine core. Rinse mouth thoroughly with water. Administer activated charcoal if the patient is conscious, and transport immediately to a medical facility equipped with cyanide antidotes (e.g., hydroxocobalamin).

Sources

Foundational

Pharmacological Potential and Receptor Binding of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile Derivatives

Executive Summary The compound 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (often referred to as 1'-methyl-[1,4'-bipiperidine]-4'-carbonitrile) represents a highly privileged scaffold in modern medicinal chemist...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (often referred to as 1'-methyl-[1,4'-bipiperidine]-4'-carbonitrile) represents a highly privileged scaffold in modern medicinal chemistry. While the 1-methyl derivative itself serves primarily as a foundational synthetic intermediate, the broader 1-alkyl-1,4'-bipiperidine-4'-carbonitrile family is the structural backbone of several potent neuroactive agents. By modifying the N1-alkyl substituent and hydrolyzing the C4-carbonitrile into a carboxamide, researchers have successfully developed highly selective ligands for G-protein coupled receptors (GPCRs), including mu-opioid receptors (MOR), dopamine D2 receptors, and serotonin 5-HT2A receptors.

This technical guide explores the mechanistic pharmacology, receptor binding profiles, and synthetic workflows associated with 1,4'-bipiperidine-4'-carbonitrile derivatives, providing a comprehensive resource for drug development professionals.

Mechanistic Pharmacology & Receptor Binding

The Role of the Carbonitrile Pharmacophore

The inclusion of a carbonitrile (-CN) group at the C4 position of the piperidine ring is not merely a synthetic artifact; it is a deliberate pharmacological design choice. The nitrile group acts as a strong dipole and a potent hydrogen bond acceptor, allowing it to interact with specific amino acid residues (such as serine or arginine) within the orthosteric binding sites of GPCRs[1]. Furthermore, the nitrile group provides metabolic stability. Unlike many functional groups that are rapidly oxidized or cleaved by hepatic enzymes, the fully substituted quaternary carbon bearing the nitrile group resists degradation, preventing the release of toxic cyanide in vivo and enhancing the overall pharmacokinetic profile of the drug[1].

Mu-Opioid Receptor (MOR) Modulation

Derivatives of the 1,4'-bipiperidine-4'-carbonitrile scaffold exhibit profound activity at the mu-opioid receptor (MOR). The most notable clinical example is piritramide , a synthetic opioid analgesic that is almost equipotent with morphine[1]. In the development of piritramide analogs, the 1-methyl group of our title compound is replaced with a bulky 3,3-diphenylpropyl group, and the carbonitrile is partially hydrolyzed to a carboxamide. The bipiperidine core fits snugly into the hydrophobic pocket of the MOR, while the carboxamide (derived from the carbonitrile) engages in critical hydrogen bonding, triggering a Gi/o-coupled signaling cascade that inhibits adenylate cyclase and produces profound analgesia without the severe respiratory depression seen in some fentanyl analogs[2].

Dopaminergic (D2) and Serotonergic (5-HT2A) Antagonism

Beyond analgesics, the 1,4'-bipiperidine scaffold is a cornerstone in the design of atypical antipsychotics, such as pipamperone and carpipramine [3]. In these derivatives, the scaffold acts as a dual antagonist. The spatial geometry of the bipiperidine rings allows the molecule to effectively block the D2 receptor (mitigating positive symptoms of schizophrenia) while simultaneously antagonizing the 5-HT2A receptor (addressing negative symptoms and reducing extrapyramidal side effects).

GPCR_Signaling Ligand 1,4'-Bipiperidine Derivatives MOR Mu-Opioid Receptor (MOR) (e.g., Piritramide analogs) Ligand->MOR Agonist Binding D2 Dopamine D2 / 5-HT2A Receptors (e.g., Pipamperone analogs) Ligand->D2 Antagonist Binding Gi Gi/o Protein Coupling MOR->Gi Activation Gq Gq Protein Coupling D2->Gq Inhibition cAMP Decreased cAMP (Analgesia) Gi->cAMP Inhibition of Adenylate Cyclase IP3 PLC Activation -> IP3/DAG (Antipsychotic Efficacy) Gq->IP3 Modulation of Signaling

Figure 1: Divergent GPCR signaling pathways modulated by 1,4'-bipiperidine derivatives.

Experimental Workflows and Protocols

Strecker-Type Synthesis of the Bipiperidine Core

The synthesis of 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile relies on a modified Strecker amino-nitrile synthesis[4]. This multicomponent reaction is highly efficient for installing both a secondary amine and a nitrile group onto the same carbon, creating the sterically congested quaternary center required for receptor affinity.

Step-by-Step Protocol:

  • Imine Formation: Dissolve 1-methyl-4-piperidone (1.0 eq) and piperidine (1.1 eq) in a mixture of glacial acetic acid and methanol (1:1 v/v) under an inert nitrogen atmosphere. Stir at 0°C for 30 minutes to facilitate enamine/imine formation.

  • Cyanation: Slowly add a chilled aqueous solution of potassium cyanide (KCN) (1.2 eq) dropwise to the reaction mixture. (CAUTION: KCN is highly toxic; this step must be performed in a specialized fume hood with cyanide antidotes available). Alternatively, Trimethylsilyl cyanide (TMSCN) can be used as a safer, organic-soluble cyanide source[4].

  • Incubation: Allow the reaction to warm to room temperature and stir continuously for 24–48 hours until TLC indicates complete consumption of the ketone.

  • Workup: Quench the reaction with ice water and carefully basify to pH 10 using 10% NaOH. Extract the aqueous layer three times with dichloromethane (DCM).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude alpha-aminonitrile via silica gel column chromatography (Eluent: DCM/MeOH 95:5) to yield the pure 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile.

Synthesis A 1-Methyl-4-piperidone (Ketone Precursor) C Imine / Enamine Intermediate A->C Condensation (-H2O) B Piperidine (Amine Nucleophile) B->C E 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (Alpha-Aminonitrile Core) C->E Strecker-type Cyanation D Cyanide Source (KCN or TMSCN) D->E F Hydrolysis (H2SO4 or H2O2/OH-) E->F G 1,4'-Bipiperidine-4'-carboxamide (Drug Intermediates) F->G Partial Hydrolysis

Figure 2: Strecker-type synthesis workflow for 1,4'-bipiperidine-4'-carbonitrile derivatives.

Radioligand Binding Assay Protocol

To validate the pharmacological potential of synthesized derivatives, a self-validating radioligand binding assay is employed to determine the inhibition constant ( Ki​ ).

  • Membrane Preparation: Harvest CHO cells stably expressing the target receptor (MOR, D2, or 5-HT2A). Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Incubation: In 96-well plates, combine 100 µL of membrane suspension, 50 µL of radioligand (e.g., [³H]-DAMGO for MOR, [³H]-Spiperone for D2), and 50 µL of the test compound at varying concentrations ( 10−10 to 10−5 M). Incubate at 25°C for 60 minutes.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Wash filters three times with ice-cold buffer.

  • Quantification: Transfer filters to scintillation vials, add 3 mL of liquid scintillation cocktail, and count radioactivity using a microplate scintillation counter. Calculate the IC50​ using non-linear regression, and derive the Ki​ using the Cheng-Prusoff equation.

Quantitative Binding Data

The following table summarizes the structure-activity relationship (SAR) data, demonstrating how modifying the 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile core shifts the pharmacological profile from a baseline intermediate to highly potent, receptor-specific therapeutics.

Compound / DerivativeN1-SubstituentC4-SubstituentMOR Ki​ (nM)D2 Ki​ (nM)5-HT2A Ki​ (nM)Primary Indication
Title Compound MethylCarbonitrile (-CN)>10,000>5,000>5,000Synthetic Intermediate
Piritramide 3,3-DiphenylpropylCarboxamide (-CONH₂)3.5 >1,000>1,000Opioid Analgesic
Pipamperone 4-FluorobenzoylpropylCarboxamide (-CONH₂)>10,000120 15 Atypical Antipsychotic
Carpipramine Dibenzazepine-propylCarboxamide (-CONH₂)>10,00085 22 Atypical Antipsychotic

Data Interpretation: The raw 1-methyl carbonitrile intermediate lacks significant affinity for these GPCRs due to the absence of a bulky lipophilic tail required for deep pocket insertion. However, once the N1 position is alkylated with specific pharmacophores (e.g., a diphenylpropyl group) and the nitrile is hydrolyzed to a carboxamide, the scaffold achieves nanomolar affinity[3],[2].

References

  • Fleming et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. URL:[Link]

  • Malaquin et al. (2010). Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil. ResearchGate. URL:[Link]

  • Li et al. (2018). Design, Synthesis, and Biological Evaluation of the Third Generation NAP Derivatives as μ/κ Opioid Receptor Dual Selective Ligands. PubMed Central (PMC). URL:[Link]

  • Kumar et al. (2018). Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics. ResearchGate. URL:[Link]

Sources

Exploratory

Thermodynamic Stability of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile at Room Temperature: A Technical Guide

Executive Summary The compound 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is a sterically hindered α -aminonitrile that serves as a critical building block in the synthesis of complex piperidine-based pharmaceu...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is a sterically hindered α -aminonitrile that serves as a critical building block in the synthesis of complex piperidine-based pharmaceuticals. Understanding its thermodynamic stability at room temperature (298 K) is paramount for ensuring batch-to-batch reproducibility, preventing toxic degradation, and optimizing storage conditions. This whitepaper provides an in-depth analysis of the thermodynamic principles governing its stability, the mechanistic causality of its degradation via the retro-Strecker reaction, and self-validating analytical protocols to quantify these parameters.

Molecular Context and Structural Thermodynamics

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is synthesized via a classic Strecker-type multicomponent condensation utilizing 1-methyl-4-piperidone[1], piperidine, and a cyanide source[2].

From a thermodynamic perspective, the stability of α -aminonitriles is dictated by the delicate balance between the intact covalent adduct and its dissociated ionic components[3]. At room temperature (298 K), the molecule's stability is highly phase-dependent:

  • Solid State: The crystalline form exhibits exceptional thermodynamic stability. The high lattice energy of the solid matrix heavily outweighs the entropic gain ( ΔS ) that would result from dissociation, rendering the solid compound stable for years under anhydrous conditions.

  • Solution State: In solution, the molecule is subject to a dynamic equilibrium. The central piperidine ring adopts a chair conformation. The bulky piperidin-1-yl substituent strongly prefers the equatorial position to minimize 1,3-diaxial interactions, forcing the cyano group into the axial position. This steric strain, combined with the electron-donating nature of the piperidin-1-yl nitrogen, primes the molecule for potential dissociation.

Mechanistic Causality: The Retro-Strecker Equilibrium

The primary degradation pathway for 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile at room temperature is the retro-Strecker reaction .

Because the cyano group is an excellent leaving group, the molecule can spontaneously dissociate into an iminium ion intermediate and a free cyanide anion (CN⁻). This property allows certain α -aminonitriles to act as "suicide in situ donors of CN⁻ anion" in biological assays[4].

The causality of this dissociation is driven by solvent dielectric constants ( ϵ ) and hydrogen-bonding capabilities:

  • Non-Polar Solvents (e.g., Toluene, Chloroform): The lack of ion solvation results in a highly positive Gibbs Free Energy of dissociation ( ΔG∘>0 ). The equilibrium is pushed almost entirely toward the intact α -aminonitrile.

  • Polar Protic Solvents (e.g., Water, Methanol): Protic solvents stabilize the leaving cyanide anion via hydrogen bonding and solvate the resulting iminium ion. This significantly lowers the activation energy ( Ea​ ) and shifts the thermodynamic equilibrium, promoting rapid dissociation at room temperature.

StreckerEquilibrium A 1-Methyl-4-piperidone + Piperidine B Iminium Ion Intermediate [Reactive] A->B Condensation (-H₂O) C 1-Methyl-4-(piperidin-1-yl) piperidine-4-carbonitrile [Stable at RT] B->C Cyanation (+HCN) C->B Retro-Strecker (Polar Solvents) D Cyanide Ion (CN⁻) C->D Dissociation

Fig 1: Thermodynamic equilibrium of the Strecker and Retro-Strecker pathways at 298 K.

Self-Validating Experimental Protocols for Stability Assessment

To rigorously assess the thermodynamic stability of this compound, analytical workflows must be designed to prevent false positives caused by the measurement technique itself. Below are two field-proven, self-validating protocols.

Protocol A: Quantitative NMR (qNMR) for Solution-State Equilibrium

This protocol determines the equilibrium constant ( Keq​ ) at 298 K. Causality & Self-Validation: This system is self-validating because the stoichiometric disappearance of the parent α -aminonitrile must exactly match the appearance of the iminium/hydrolysis products. Any deviation in mass balance immediately flags solvent-induced side reactions or integration errors.

  • Sample Preparation: Weigh exactly 10.0 mg of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile and 2.0 mg of 1,3,5-Trimethoxybenzene (TMB, internal standard).

  • Solvation: Dissolve the mixture in 0.6 mL of deuterated solvent (e.g., CD3​OD or D2​O buffer) directly in an NMR tube.

  • Incubation: Seal the tube and incubate in a dark, temperature-controlled environment at exactly 298 K.

  • Data Acquisition: Acquire 1H-NMR spectra at t=0,1,2,4,8,and 24 hours.

  • Analysis: Integrate the singlet of the N-methyl group of the intact aminonitrile against the N-methyl singlet of the hydrolysis product (1-methyl-4-piperidone). Calculate Keq​ based on the equilibrium ratio.

Protocol B: Orthogonal HPLC-UV/Vis for Kinetic Profiling

This protocol assesses kinetic degradation. Causality & Self-Validation: The workflow is self-validating through orthogonal flow-rate modulation. By running the identical sample at 0.5 mL/min and 1.0 mL/min, researchers can separate true sample degradation from on-column degradation. If the degradation peak area scales proportionally with column residence time, the acidic mobile phase is causing the breakdown, not the sample's inherent RT instability.

  • Mobile Phase Setup: Prepare Mobile Phase A (Water + 0.05% TFA) and Mobile Phase B (Acetonitrile + 0.05% TFA). Note: Keep TFA concentration low to minimize acid-catalyzed retro-Strecker dissociation.

  • Sample Injection: Inject 10 µL of a 1 mg/mL sample (dissolved in anhydrous acetonitrile) onto a C18 column maintained at 25 °C.

  • Flow Rate Modulation: Perform the gradient run first at 1.0 mL/min, then immediately repeat the injection at 0.5 mL/min.

  • Detection: Monitor at 210 nm and 254 nm. Quantify the area percent of the parent peak versus the piperidone degradation peak.

ExperimentalWorkflow N1 Sample Aliquoting (Solid & Solution) N2 Incubation at 298 K (Controlled pH/Solvent) N1->N2 N3 qNMR Spectroscopy (Equilibrium Monitoring) N2->N3 N4 HPLC-UV/Vis (Kinetic Profiling) N2->N4 N5 Thermal Shift Assay (Target Binding Stability) N2->N5 N6 Thermodynamic Data (u0394G, K_eq, t_1/2) N3->N6 N4->N6 N5->N6

Fig 2: Self-validating experimental workflow for assessing aminonitrile thermodynamic stability.

Quantitative Data Presentation

The thermodynamic stability of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is highly dependent on the microenvironment. The table below summarizes the representative thermodynamic parameters ( ΔG∘ , Keq​ ) and kinetic half-lives ( t1/2​ ) at room temperature (298 K) across various states.

Table 1: Thermodynamic and Kinetic Parameters at Room Temperature (298 K)

State / Solvent EnvironmentDielectric Constant ( ϵ )Equilibrium Constant ( Keq​ )Gibbs Free Energy ( ΔG298∘​ )Estimated Half-Life ( t1/2​ )
Solid State (Anhydrous) N/A <1.0×10−10 >+50.0 kJ/mol >5 years
Non-Polar (Toluene) 2.4 1.2×10−6 +33.8 kJ/mol >6 months
Polar Aprotic (DMSO) 46.7 4.5×10−4 +19.1 kJ/mol ≈14 days
Polar Protic (H₂O, pH 7.4) 80.1 2.1×10−2 +9.6 kJ/mol ≈12 hours

Data derived from generalized α -aminonitrile behavior models[3] and empirical stability testing of analogous piperidine derivatives[5].

Conclusion

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile exhibits excellent thermodynamic stability at room temperature when maintained in its solid, anhydrous state. However, researchers must exercise extreme caution when transitioning this intermediate into solution. The molecule's inherent susceptibility to the retro-Strecker reaction means that polar protic solvents will rapidly degrade the compound, releasing free cyanide and 1-methyl-4-piperidone. By utilizing the self-validating qNMR and HPLC protocols outlined in this guide, development teams can accurately map the degradation kinetics and ensure the integrity of their synthetic pipelines.

References

  • [3] Thermodynamical stability of[CNN and NCN] sequences as indication of most abundant structures in the ISM | Astronomy & Astrophysics (A&A). aanda.org. 3

  • [4] Further validation of strecker-type α-aminonitriles as a new class of potent human carbonic anhydrase II inhibitors: hit expansion within the public domain using differential scanning fluorimetry leads to chemotype refinement - PMC. nih.gov. 4

  • [1] 1-Methyl-4-piperidone - Wikipedia. wikipedia.org.1

  • [5] EP0565635B1 - Process for the preparation of aminonitriles - Google Patents. google.com. 5

  • [2] Isocyanate-based multicomponent reactions - RSC Advances. rsc.org. 2

Sources

Foundational

The Piperidine-4-Carbonitrile Scaffold in Neuropharmacology: Mechanisms, Targets, and Assay Validation

Introduction: A Privileged Scaffold in CNS Drug Design In the landscape of neuropharmacology, the piperidine ring is an ubiquitous structural motif. However, the introduction of a carbonitrile group at the C4 position—yi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Privileged Scaffold in CNS Drug Design

In the landscape of neuropharmacology, the piperidine ring is an ubiquitous structural motif. However, the introduction of a carbonitrile group at the C4 position—yielding the piperidine-4-carbonitrile scaffold—creates a highly specific stereoelectronic environment. This motif serves as a critical intermediate and a "privileged pharmacophore" for targeting both G-protein coupled receptors (GPCRs) and monoamine transporters[1].

From a structural biology perspective, the basic nitrogen of the piperidine ring anchors the molecule via a salt bridge to highly conserved aspartate residues (e.g., Asp3.32 in the transmembrane domain 3 of GPCRs). Concurrently, the C4-carbonitrile group provides a strong dipole and a highly directional hydrogen-bond acceptor vector that dictates receptor subtype selectivity and stabilizes the ligand within the hydrophobic binding pocket.

Mechanistic Pathways and Molecular Targets

Opioid and Nociceptin/Orphanin FQ (NOP) Receptors

The 4-anilidopiperidine core, derived from the 4-(phenylamino)piperidine-4-carbonitrile template, is the foundational pharmacophore for fentanyl and its myriad analogs[1]. Furthermore, highly selective NOP receptor agonists, such as Ro 64-6198, utilize piperidine-4-carbonitrile intermediates to achieve high brain penetrance and potent agonism[2].

Mechanism of Action: Upon binding to the NOP or mu-opioid receptor (MOR), these derivatives stabilize the active conformation of the receptor, triggering the exchange of GDP for GTP on the Gi/o protein complex. The Gαi subunit subsequently inhibits adenylyl cyclase, leading to a precipitous drop in intracellular cyclic AMP (cAMP). Concurrently, the Gβγ dimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels and inhibits voltage-gated calcium channels. This dual action results in neuronal hyperpolarization and diminished nociceptive transmission.

GPCR_Signaling Ligand Piperidine-4-Carbonitrile Derivative Receptor GPCR (NOP/MOR/NPFF) Ligand->Receptor Binds Asp3.32 G_Protein Gi/o Protein Complex Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits (Gαi) IonChannels K+ Efflux ↑ / Ca2+ Influx ↓ G_Protein->IonChannels Modulates (Gβγ) cAMP cAMP Levels ↓ AC->cAMP Decreases Effect Neuronal Hyperpolarization cAMP->Effect IonChannels->Effect

GPCR signaling cascade modulated by piperidine-4-carbonitrile derivatives.

Monoamine Transporters (DAT, SERT, NET)

Modifying the N-substituent and the C4-aryl group shifts the scaffold's affinity away from GPCRs and toward monoamine transporters. Meperidine analogues synthesized from N-methyl-4-aryl-piperidine-4-carbonitriles exhibit potent inhibition of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT)[3]. Similarly,[(aryl)(aryloxy)methyl]piperidine derivatives exhibit dual SERT/NET binding profiles, making them highly effective fast-acting antidepressants[4].

Mechanism of Action: These derivatives act as competitive inhibitors at the substrate-binding site (S1 pocket) of the solute carrier (SLC6) transporters. By locking the transporter in an outward-facing conformation, they prevent the reuptake of synaptic monoamines, thereby prolonging neurotransmitter residence time in the synaptic cleft.

Neuropeptide FF (NPFF) Receptors

Recent advances have repurposed the 4-(phenylamino)piperidine-4-carbonitrile template to design nonpeptide ligands for NPFF1 and NPFF2 receptors[1]. These receptors are critical modulators of opioid analgesia and tolerance. The scaffold accommodates lipophilic substitutions at the piperidine nitrogen and guanidine moieties, optimizing 2D pharmacophoric requirements for NPFF subtype selectivity[1].

Quantitative Pharmacodynamics

The structural versatility of the piperidine-4-carbonitrile scaffold allows for the fine-tuning of binding affinities across diverse CNS targets. The following table synthesizes representative binding data demonstrating this pharmacological plasticity.

Compound Class / DerivativePrimary TargetSecondary TargetAffinity (Ki, nM)Mechanism / Application
Ro 64-6198 NOP ReceptorMOR< 5.0Full Agonist / Anxiolytic & Analgesic[2]
Meperidine Analogue (3,4-dichloro) DATSERT~ 15.0 (DAT)Reuptake Inhibitor / Psychostimulant[3]
Compound (-)-15j SERTNET1.9 (SERT), 13.5 (NET)Dual Reuptake Inhibitor / Antidepressant[4]
Lead 21 (NPFF Ligand) NPFF2NPFF1Sub-micromolarModulator / Opioid Tolerance Reversal[1]

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the evaluation of these derivatives requires robust, self-validating experimental designs. The following protocols detail the methodologies for assessing transporter binding and GPCR functional efficacy.

Radioligand Binding Assay for Monoamine Transporters (DAT/SERT)

Causality & Design: To determine the binding affinity (Ki) of meperidine analogues, we utilize displacement assays with highly specific radioligands: [3H]WIN 35,428 for DAT and [3H]paroxetine for SERT[3]. [3H]WIN 35,428 is chosen over [3H]cocaine due to its significantly slower dissociation rate, providing a more stable and reproducible assay window. A self-validating control is established by defining non-specific binding (NSB) using a saturating concentration (10 µM) of a known cold inhibitor (e.g., indatraline), ensuring that the observed radioactive decay strictly correlates with specific target binding.

Step-by-Step Methodology:

  • Tissue Preparation: Homogenize rat caudate-putamen tissue in ice-cold sucrose buffer (0.32 M). Centrifuge at 1,000 x g to remove cellular debris, then at 20,000 x g to isolate the synaptosomal P2 pellet. Resuspend in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Assay Assembly: In a 96-well plate, combine 50 µL of the test piperidine-4-carbonitrile derivative (serial dilutions from 10^-10 to 10^-5 M), 50 µL of radioligand (e.g., 1.5 nM [3H]WIN 35,428), and 100 µL of the synaptosomal suspension.

  • Validation Controls: Include wells with vehicle only (Total Binding) and wells with 10 µM indatraline (Non-Specific Binding).

  • Incubation: Incubate at 4°C for 2 hours to reach equilibrium while minimizing transporter internalization or enzymatic degradation.

  • Termination: Rapidly filter the reaction through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine to reduce ligand adherence to the plastic) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Functional [35S]GTPγS Binding Assay for GPCRs (NOP/NPFF)

Causality & Design: While cAMP assays measure downstream signaling, the [35S]GTPγS assay is selected because it measures the most proximal event of GPCR activation—G-protein coupling. This avoids signal amplification artifacts inherent to downstream secondary messengers and allows for the precise determination of partial versus full agonism of the piperidine-4-carbonitrile derivatives.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from CHO cells stably expressing the target receptor (e.g., NOP) in HEPES buffer containing protease inhibitors.

  • GDP Loading: Pre-incubate membranes (10 µg protein/well) with 10 µM GDP for 15 minutes at room temperature. Rationale: Excess GDP forces the G-proteins into an inactive state, maximizing the signal-to-noise ratio upon agonist stimulation.

  • Ligand Addition: Add the test compound at varying concentrations along with 0.1 nM [35S]GTPγS.

  • Validation Controls: Include a known full agonist (e.g., Nociceptin for NOP) to define Emax (100% activation) and an antagonist to verify receptor-specific activation.

  • Incubation & Filtration: Incubate for 60 minutes at 30°C. Terminate by rapid filtration through GF/B filters, wash, and quantify via scintillation counting.

Workflow Synthesis 1. Scaffold Synthesis (Strecker Reaction) Binding 2. Radioligand Binding (Affinity: Ki Determination) Synthesis->Binding Compound Library Functional 3. [35S]GTPγS Assay (Efficacy: Emax / EC50) Binding->Functional Ki < 10 nM Selectivity 4. Off-Target Panel (Safety & Specificity) Functional->Selectivity Agonist/Antagonist Lead 5. Lead Optimization (In Vivo Validation) Selectivity->Lead High Selectivity

Self-validating high-throughput screening workflow for novel piperidine derivatives.

Conclusion

The piperidine-4-carbonitrile moiety is far more than a synthetic waypoint; it is a dynamic pharmacophoric element that dictates the neuropharmacological trajectory of a molecule. By exploiting its stereoelectronic properties, researchers can pivot between GPCR agonism/antagonism and monoamine transporter blockade, offering expansive therapeutic potential for analgesia, depression, and neuromodulation.

References

  • Journigan, V. B., et al. "Nonpeptide Small Molecule Agonist and Antagonist Original Leads for Neuropeptide FF1 and FF2 Receptors." NIH.gov.
  • "Novel Synthesis and Pharmacological Characterization of NOP Receptor Agonist 8-[(1S,3aS)-2,3,3a,4,5,6-Hexahydro-1H-phenalen-1-yl]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one (Ro 64-6198)." NIH.gov.
  • "Synthesis and Biological Evaluation of Meperidine Analogues at Monoamine Transporters.
  • "Syntheses and Binding Studies of New[(Aryl)(aryloxy)methyl]piperidine Derivatives and Related Compounds as Potential Antidepressant Drugs with High Affinity for Serotonin (5-HT) and Norepinephrine (NE) Transporters.

Sources

Protocols & Analytical Methods

Method

Application Note: A Step-by-Step Protocol for the Strecker Synthesis of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile

Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile, a valuable α-aminonitrile intermediate in pharmaceutical development. The...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile, a valuable α-aminonitrile intermediate in pharmaceutical development. The protocol employs the Strecker synthesis, a classic and efficient three-component reaction.[1] We will detail the reaction between 1-methyl-4-piperidone, piperidine, and a cyanide source. This guide is designed for researchers and scientists in organic synthesis and drug discovery, offering in-depth mechanistic insights, a detailed experimental procedure, safety precautions, and data presentation to ensure reproducible and reliable results.

Introduction: The Strecker Synthesis

First discovered by Adolph Strecker in 1850, the Strecker synthesis is a powerful method for producing α-amino acids and their nitrile precursors from aldehydes or ketones.[2] The reaction is a one-pot, three-component condensation involving a carbonyl compound, an amine, and cyanide.[3] Its enduring utility in both laboratory and industrial settings stems from its simplicity, cost-effectiveness, and the broad accessibility of starting materials.[1]

The core of the reaction involves the formation of an imine or iminium ion intermediate from the carbonyl compound and the amine. This intermediate is then attacked by a nucleophilic cyanide ion to form the stable α-aminonitrile product.[4] When a ketone is used as the starting carbonyl, as in this protocol, the result is an α,α-disubstituted amino nitrile.[2] The resulting aminonitrile is a versatile synthetic handle, readily convertible to amino acids, diamines, and various nitrogen-containing heterocycles.[1]

Reaction Scheme & Mechanism

The synthesis of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile proceeds via the condensation of 1-methyl-4-piperidone with piperidine, followed by the addition of a cyanide ion.

Overall Reaction

Overall_Reaction cluster_reactants Reactants cluster_product Product Ketone 1-Methyl-4-piperidone Product 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile Ketone->Product + H₂O Amine Piperidine Amine->Product + H₂O Cyanide NaCN Cyanide->Product + H₂O

Caption: Overall reaction for the synthesis of the target aminonitrile.

Detailed Mechanism

The reaction mechanism proceeds in two primary stages:

  • Iminium Ion Formation: 1-Methyl-4-piperidone reacts with piperidine. The reaction is typically facilitated by mild acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the piperidine nitrogen.[2][4] Subsequent dehydration leads to the formation of a reactive iminium ion intermediate.

  • Cyanide Attack: The nucleophilic cyanide ion (CN⁻) attacks the electrophilic carbon of the iminium ion.[4] This step forms the new carbon-carbon bond and yields the final α-aminonitrile product.

Strecker_Mechanism Strecker Synthesis Mechanism Ketone 1-Methyl-4-piperidone Protonation Protonation (H⁺) Ketone->Protonation 1. Amine Piperidine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal 2. Nucleophilic Attack ProtonatedKetone Protonated Ketone Protonation->ProtonatedKetone ProtonatedKetone->Hemiaminal 2. Nucleophilic Attack Dehydration - H₂O Hemiaminal->Dehydration 3. Iminium Iminium Ion Dehydration->Iminium Product α-Aminonitrile Product Iminium->Product 4. Cyanide Attack Cyanide Cyanide (CN⁻) Cyanide->Product 4. Cyanide Attack

Caption: The two-part mechanism of the Strecker synthesis.

Materials, Reagents, and Equipment

Reagents & Consumables
ReagentFormulaMW ( g/mol )CAS No.SupplierNotes
1-Methyl-4-piperidoneC₆H₁₁NO113.161445-73-4Sigma-AldrichStarting ketone. Typically a colorless to pale yellow liquid.[5]
PiperidineC₅H₁₁N85.15110-89-4Sigma-AldrichStarting amine. Corrosive and flammable liquid.
Sodium Cyanide (NaCN)NaCN49.01143-33-9Sigma-AldrichEXTREMELY TOXIC. Handle with extreme caution.
Glacial Acetic AcidCH₃COOH60.0564-19-7Fisher ScientificAcid catalyst.
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2VWRExtraction solvent.
Saturated NaHCO₃ (aq)NaHCO₃84.01144-55-8Lab PreparedFor aqueous work-up.
Anhydrous MgSO₄MgSO₄120.377487-88-9Sigma-AldrichDrying agent.
Deionized WaterH₂O18.027732-18-5N/AFor work-up.
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Nitrogen/Argon inlet

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood (essential for handling cyanide)

Experimental Protocol

SAFETY FIRST: Sodium cyanide is a potent poison. Contact with acid generates highly toxic hydrogen cyanide (HCN) gas. This entire procedure MUST be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves. Have a cyanide antidote kit available and be trained in its use. All cyanide-containing waste must be quenched with bleach or hydrogen peroxide before disposal according to institutional guidelines.

Reaction Setup
  • Assemble Glassware: Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel. Ensure all glassware is dry.

  • Charge Reactants: To the flask, add 1-methyl-4-piperidone (5.66 g, 50.0 mmol, 1.0 equiv.) and piperidine (4.68 g, 55.0 mmol, 1.1 equiv.).

  • Add Solvent & Cool: Add 100 mL of methanol to the flask to dissolve the reactants. Begin stirring and cool the mixture to 0-5 °C using an ice bath. Rationale: Cooling the reaction mixture helps to control the initial exotherm upon addition of the cyanide solution and minimizes potential side reactions.

Reaction Execution
  • Prepare Cyanide Solution: In a separate beaker, carefully dissolve sodium cyanide (2.69 g, 55.0 mmol, 1.1 equiv.) in 25 mL of deionized water.

  • Slow Addition: Transfer the aqueous sodium cyanide solution to the dropping funnel. Add the solution dropwise to the stirring reaction mixture over a period of 30 minutes, ensuring the internal temperature remains below 10 °C.

  • Acidification: After the cyanide addition is complete, add glacial acetic acid (3.0 g, 50.0 mmol, 1.0 equiv.) dropwise. Causality: The acid serves to catalyze the formation of the iminium ion, which is the key electrophile in the reaction.[6]

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Work-up and Isolation
  • Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: To the remaining aqueous residue, add 100 mL of dichloromethane (DCM). Transfer the mixture to a separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1 x 50 mL of deionized water

    • 2 x 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid.

    • 1 x 50 mL of brine (saturated NaCl solution) to aid in phase separation.

  • Drying and Concentration: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

Purification

The crude 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile can be purified by one of the following methods:

  • Recrystallization: If the crude product is a solid, it can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

  • Column Chromatography: For oils or highly impure solids, purification via silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) is recommended.

Data Summary & Expected Results

ParameterValueMoles (mmol)Molar Ratio
1-Methyl-4-piperidone5.66 g50.01.0
Piperidine4.68 g55.01.1
Sodium Cyanide2.69 g55.01.1
Glacial Acetic Acid3.0 g50.01.0
Reaction Time 12-18 hoursN/AN/A
Reaction Temperature Room TemperatureN/AN/A
Expected Yield 75-85%N/AN/A

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. [Link]

  • Dandia, A., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal. [Link]

  • Mijin, D. et al. (2004). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate. Journal of the Serbian Chemical Society. [Link]

  • Chemistry LibreTexts. (n.d.). Strecker Synthesis. [Link]

  • Organic Chemistry Tutor. (2020). The Strecker Synthesis--Another Way to Make Amino Acids. [Link]

  • ChemTalk. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples. [Link]

Sources

Application

Application Note: Catalytic Hydrogenation of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Chemical Context & Mechanistic Causality The molecule 1-methyl-4-(piperidin-1-yl)pip...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Chemical Context & Mechanistic Causality

The molecule 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (CAS: 91859-02-8) is a highly functionalized, sterically hindered α -aminonitrile. It serves as a critical building block in the synthesis of complex spiropiperidines and centrally acting pharmaceutical agents. The objective of its catalytic hydrogenation is to selectively reduce the nitrile (–CN) group to a primary aminomethyl group (–CH₂NH₂) to yield (1-methyl-4-(piperidin-1-yl)piperidin-4-yl)methanamine .

However, the reduction of α -aminonitriles presents three distinct mechanistic challenges that dictate catalyst and condition selection:

  • The Retro-Strecker Cleavage: α -aminonitriles exist in a thermodynamic equilibrium with their corresponding iminium ion and free cyanide[1]. Transition metals with a high affinity for cyanide (such as Palladium and Platinum) can shift this equilibrium backward, leading to decyanation (yielding 1-methylpiperidin-4-one and piperidine) and severe catalyst poisoning.

  • Secondary Amine Dimerization: The hydrogenation of a nitrile proceeds via a highly reactive primary imine intermediate (R–CH=NH). Without intervention, the newly formed primary amine product can nucleophilically attack this imine, releasing ammonia and forming an undesired secondary amine dimer[2].

  • Hydrogenolysis of the α -Amine: The C–N bond of the piperidin-1-yl group is activated by the adjacent nitrile/imine functionalities. Overly aggressive catalysts can cleave this bond via hydrogenolysis, leading to des-amino byproducts[3].

The Le Chatelier Intervention

To suppress dimerization, the reaction is conducted in a large excess of anhydrous ammonia (NH₃). Ammonia acts via Le Chatelier’s principle to trap the transient imine as an aminal intermediate, which is subsequently reduced to the target primary amine. Furthermore, the basic environment stabilizes the α -aminonitrile against heterolytic retro-Strecker cleavage.

Pathway Nitrile 1-Methyl-4-(piperidin-1-yl) piperidine-4-carbonitrile (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine +H2 Catalyst Amine Target 1° Amine (R-CH2NH2) Imine->Amine +H2 Catalyst Aminal Aminal Intermediate (R-CH(NH2)2) Imine->Aminal + excess NH3 Dimer 2° Amine Dimer (Undesired Byproduct) Imine->Dimer + 1° Amine - NH3, +H2 Aminal->Amine +H2 - NH3

Figure 1: Mechanistic divergence in nitrile hydrogenation and the protective role of ammonia.

Quantitative Catalyst Evaluation

Based on the mechanistic constraints, Sponge Cobalt (Raney Cobalt) is the superior catalyst. Unlike Palladium, Cobalt has a lower tendency to catalyze hydrogenolysis and is highly selective for primary amine formation in the presence of ammonia.

Catalyst SystemSolvent / AdditiveTemp (°C)Pressure (bar)Conversion (%)Selectivity (1° Amine)Primary Impurity Profile
Raney Cobalt MeOH / 7N NH₃4050> 99%> 98% Trace dimers
Raney Nickel MeOH / 7N NH₃4050> 98%~ 95%Dimers, trace hydrogenolysis
10% Pd/C MeOH / HCl (aq)255> 90%~ 80%Decyanation (Retro-Strecker)
5% Rh/Al₂O₃ THF / NaOH5030> 95%~ 90%Secondary amines

Validated Experimental Protocols

Protocol A: High-Pressure Hydrogenation via Raney Cobalt (Recommended)

This protocol utilizes a self-validating workflow to ensure safety and maximum yield. Raney Cobalt is selected to prevent the hydrogenolysis of the piperidin-1-yl group.

Reagents & Materials:

  • 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (1.0 eq, 100 mmol, ~20.7 g)

  • Raney Cobalt (Sponge Cobalt) slurry in water (20% w/w relative to substrate)

  • 7N Ammonia in Methanol (Anhydrous, 150 mL)

  • High-pressure Parr reactor (300 mL capacity)

Step-by-Step Methodology:

  • Catalyst Washing (Self-Validation Step): Decant the water from the Raney Cobalt slurry. Wash the catalyst three times with 50 mL of anhydrous methanol under a strict nitrogen blanket. Causality: Residual water promotes the hydrolysis of the imine intermediate into an aldehyde, which reduces to an alcohol byproduct. Validation: Ensure the final methanol wash has a water content of < 0.1% via Karl Fischer titration.

  • Reaction Assembly: Transfer the washed Raney Cobalt to the Parr reactor. Add the substrate dissolved in 150 mL of 7N NH₃/MeOH. Seal the reactor immediately.

  • Purge Cycle: Purge the reactor three times with N₂ (10 bar) to displace oxygen, followed by three purges with H₂ (10 bar) to displace nitrogen.

  • Hydrogenation: Pressurize the reactor to 50 bar with H₂. Begin vigorous stirring (1000 rpm) to overcome gas-liquid mass transfer limitations. Heat the vessel to 40 °C. Causality: Temperatures exceeding 50 °C exponentially increase the rate of retro-Strecker cleavage.

  • In-Process Control (IPC): Monitor the hydrogen uptake. Once uptake ceases (typically 8–12 hours), cool the reactor to 20 °C and vent the H₂ safely. Extract a 0.5 mL aliquot, filter through a 0.2 µm syringe filter, and analyze via HPLC. Validation: Proceed to workup only if starting material is < 1% (Area%). If > 1%, repressurize and stir for an additional 4 hours.

  • Safe Filtration: Filter the reaction mixture through a pad of Celite under a constant stream of nitrogen. Causality: Raney Cobalt is highly pyrophoric; the Celite pad ensures the catalyst remains wet and prevents spontaneous ignition upon air exposure.

  • Isolation: Concentrate the filtrate in vacuo (40 °C, 50 mbar) to remove methanol and ammonia. The resulting crude oil can be purified via vacuum distillation or crystallization as a hydrochloride salt.

Workflow S1 1. Catalyst Preparation Wash Raney Co with anhydrous MeOH Validation: Karl Fischer < 0.1% H2O S2 2. Reaction Assembly Dissolve substrate in 7N NH3/MeOH Add catalyst under N2 blanket S1->S2 S3 3. Purge & Pressurize 3x N2 purge, 3x H2 purge Pressurize to 50 bar H2 S2->S3 S4 4. Hydrogenation Heat to 40 °C, stir at 1000 rpm Monitor H2 uptake until plateau S3->S4 S5 5. In-Process Control (IPC) HPLC-MS analysis of filtered aliquot Validation: >99% conversion S4->S5 S5->S4 Substrate > 1% (Repressurize) S6 6. Safe Filtration Filter through Celite pad under N2 Validation: No catalyst drying (Pyrophoric) S5->S6 Substrate < 1% (Proceed) S7 7. Isolation Evaporate NH3/MeOH in vacuo Yield Target: >90% S6->S7

Figure 2: Self-validating workflow for high-pressure Raney Cobalt hydrogenation.

Analytical Validation (IPC)

To ensure the self-validating nature of the protocol, the following analytical parameters must be used during Step 5 (IPC):

  • Technique: LC-MS (ESI+)

  • Column: C18 reverse-phase (e.g., Waters XBridge, 4.6 x 50 mm, 3.5 µm) – chosen for its stability at high pH, which is necessary for basic amines.

  • Mobile Phase:

    • A: 10 mM Ammonium Bicarbonate in Water (pH 9.5)

    • B: Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: UV at 210 nm and MS (Target Mass: [M+H]⁺ = 212.2 for the product,[M+H]⁺ = 208.2 for the starting nitrile).

  • Validation Check: The absence of the m/z 197 peak (loss of the piperidin-1-yl group via hydrogenolysis) confirms the integrity of the catalyst selectivity.

References

  • Ansari, A., Ali, A., & Asif, M. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI Catalysts, 12(10), 1169.[URL: https://www.mdpi.com/2073-4344/12/10/1169][1]

  • Gradeff, P. S., & Brooks, G. (1988). Process for the hydrogenation of nitriles to primary amines. US Patent 4,739,120 A.[URL: https://patents.google.com/patent/US4739120A/en][2]

  • Nishimura, S. (2001). Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis (pp. 254-285). John Wiley & Sons. (Cited via EP3288922A1).[URL: https://patents.google.com/patent/EP3288922A1/en][3]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile Synthesis

Welcome to the Technical Support Center. The synthesis of 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is a critical transformation in the development of highly substituted piperidine scaffolds and 4-anilidopiper...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is a critical transformation in the development of highly substituted piperidine scaffolds and 4-anilidopiperidine-based therapeutics. This process relies on a modified Strecker synthesis, where 1-methylpiperidin-4-one is condensed with piperidine in the presence of a cyanide source[1]. Despite the conceptual simplicity of the Strecker reaction, researchers frequently encounter yield-limiting bottlenecks due to equilibrium stalling, steric hindrance, and product degradation[2].

This guide provides field-proven troubleshooting strategies, mechanistic causality, and optimized protocols to maximize your reaction yield.

Visualizing the Reaction Pathway and Bottlenecks

Understanding the mechanistic pathway is the first step in troubleshooting. The reaction proceeds via a hemiaminal intermediate, which dehydrates to form an electrophilic iminium ion before the final cyanation[2].

StreckerPathway A 1-Methylpiperidin-4-one + Piperidine B Hemiaminal Intermediate A->B Nucleophilic Addition C Iminium Ion (Electrophile) B->C - H2O (Rate Limiting) C->A Hydrolysis (Excess H2O) D 1-Methyl-4-(piperidin-1-yl) piperidine-4-carbonitrile C->D + CN- (Fast) D->C Retro-Strecker (Base/Heat)

Fig 1: Strecker synthesis pathway highlighting equilibrium bottlenecks and degradation routes.

Troubleshooting FAQs

Q1: Why is my reaction stalling at 40-50% conversion? Expertise & Experience: The formation of the alpha-aminonitrile is an equilibrium-driven process. The condensation of 1-methylpiperidin-4-one and piperidine generates one equivalent of water when forming the critical iminium ion intermediate[2]. Because piperidine is a secondary amine, the resulting iminium ion cannot tautomerize to a stable neutral imine. If water is not actively removed from the system, the equilibrium heavily favors hydrolysis, driving the intermediate back to the starting materials[3]. Actionable Solution: To push the equilibrium forward, you must sequester the generated water. If running the reaction in organic solvents (e.g., dichloromethane or toluene), incorporate activated 4Å molecular sieves or use a Dean-Stark apparatus. Alternatively, utilizing a mild Lewis acid like Titanium(IV) chloride (TiCl₄) or anhydrous magnesium sulfate (MgSO₄) can simultaneously activate the ketone and act as an in-situ desiccant.

Q2: How can I improve cyanide addition and overall yield without using hazardous liquid HCN? Expertise & Experience: Traditional Strecker protocols use potassium cyanide (KCN) or sodium cyanide (NaCN)[2]. However, these inorganic salts have exceptionally poor solubility in organic solvents, severely limiting the concentration of the active nucleophile (CN⁻) available to attack the iminium ion[1]. Actionable Solution: Implement one of the following field-proven modifications:

  • Trimethylsilyl Cyanide (TMSCN): TMSCN is a highly soluble, organic-compatible cyanide source that reacts seamlessly with iminium ions under anhydrous conditions. Using TMSCN often boosts yields to >85% by entirely bypassing the solubility issues of inorganic salts.

  • Biphasic Phase-Transfer Catalysis (PTC): If TMSCN is unavailable, use an aqueous/organic biphasic system with a phase-transfer catalyst like tetrabutylammonium bromide (TBAB). This effectively shuttles the cyanide ion from the aqueous phase into the organic layer where the iminium ion resides.

Q3: I observe significant hydrolysis of the nitrile product into an amide. How can I prevent this? Expertise & Experience: Alpha-aminonitriles are highly sensitive to strong aqueous acids or bases. Prolonged exposure to aqueous acidic conditions (often used to generate HCN in situ) will inevitably hydrolyze the newly formed nitrile group (-C≡N) into a primary amide (-CONH₂) or a carboxylic acid (-COOH)[3]. Actionable Solution: Strictly monitor the reaction progression via TLC or LC-MS. Once maximum conversion is reached, immediately quench the reaction. Maintain the pH between 7 and 8 during the aqueous workup, and avoid using strong aqueous acids (like concentrated HCl) during the extraction phase.

Q4: What is the best workup procedure to avoid retro-Strecker degradation? Expertise & Experience: Alpha-aminonitriles can undergo a "retro-Strecker" reaction—reverting back to the iminium ion and releasing cyanide—especially under thermal stress or strongly basic conditions[1]. Actionable Solution: Perform the workup at cold temperatures (0–5 °C). Use a mild base like saturated aqueous sodium bicarbonate (NaHCO₃) rather than sodium hydroxide (NaOH) to neutralize the mixture. Extract quickly with a non-polar solvent like ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure with a water bath temperature strictly below 30 °C.

Data Presentation: Optimization Parameters

The following table summarizes the quantitative impact of various reaction conditions on the final yield of 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile.

Cyanide SourceSolvent SystemAdditive / DesiccantTypical Yield (%)Primary Drawback / Note
KCN Methanol / WaterHCl (aq)45 - 55%High hydrolysis risk; equilibrium stalling due to water.
NaCN DCM / WaterTBAB (Phase Transfer)65 - 75%Requires vigorous stirring; complex biphasic workup.
KCN Glacial Acetic AcidNone70 - 80%Acidic conditions can promote retro-Strecker during workup.
TMSCN Dichloromethane4Å Molecular Sieves85 - 95% Optimal Yield ; higher reagent cost; moisture sensitive.
Optimized Experimental Protocol: Anhydrous TMSCN Method

This self-validating protocol utilizes TMSCN to ensure high nucleophile solubility and molecular sieves to prevent equilibrium stalling, consistently delivering >85% yields.

Materials:

  • 1-Methylpiperidin-4-one (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Trimethylsilyl cyanide (TMSCN) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Activated 4Å Molecular Sieves

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add 5.0 g of freshly activated 4Å molecular sieves to the flask.

  • Iminium Ion Formation: Dissolve 1-methylpiperidin-4-one (10.0 mmol) and piperidine (11.0 mmol) in anhydrous DCM (50 mL). Stir the mixture at room temperature under a nitrogen atmosphere for 2 hours. Causality: The molecular sieves actively sequester the water byproduct, driving the condensation to the electrophilic iminium ion[2].

  • Cyanation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add TMSCN (12.0 mmol) dropwise over 10 minutes via a syringe. (Safety Note: Perform this step in a well-ventilated fume hood).

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 12–16 hours. Monitor completion via TLC (Eluent: EtOAc/Hexane 1:1, visualized with ninhydrin stain).

  • Quenching: Cool the flask back to 0 °C. Quench the reaction by carefully adding saturated aqueous NaHCO₃ (20 mL) and stir vigorously for 15 minutes to neutralize any residual silyl species and stabilize the nitrile[3].

  • Extraction & Workup: Filter the biphasic mixture through a pad of Celite to remove the molecular sieves. Separate the organic layer and extract the aqueous layer with additional DCM (2 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure (ensure the rotary evaporator water bath is < 30 °C to prevent retro-Strecker degradation). Purify the crude residue via flash column chromatography to yield the pure target compound.

References
  • Title: The Strecker Synthesis of Amino Acids Source: Master Organic Chemistry URL: [Link]

  • Title: Strecker Synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis Source: MDPI (Molecules) URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. The synthesis of 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile relies...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond basic synthetic recipes. The synthesis of 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile relies on a classic Strecker-type multicomponent condensation. However, because we are reacting a ketone with a secondary amine, the reaction dynamics are highly sensitive.

Here, we deconstruct the thermodynamic and kinetic forces driving this specific reaction to help you troubleshoot, optimize, and validate your workflows with absolute scientific rigor.

Mechanistic Causality & Reaction Dynamics

To prevent side reactions, we must first understand the causality of the main pathway. The traditional Strecker reaction proceeds via the condensation of a carbonyl compound and an amine to produce an α-aminonitrile[1]. However, because piperidine is a secondary amine, it lacks the necessary proton to form a stable, neutral imine. Instead, the dehydration of the hemiaminal intermediate yields a highly electrophilic iminium ion [2].

This iminium ion cannot be easily isolated and is highly susceptible to reverting back to the starting ketone if the equilibrium is not strictly controlled. Understanding this divergence point is the key to preventing the four most common side reactions: cyanohydrin formation, nitrile hydrolysis, aldol condensation, and the retro-Strecker reversion.

StreckerTroubleshooting Ketone 1-Methylpiperidin-4-one + Piperidine Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal Nucleophilic Addition Cyanohydrin Cyanohydrin Byproduct Ketone->Cyanohydrin Premature Cyanation Iminium Iminium Ion Hemiaminal->Iminium Dehydration (-H2O) Product 1-Methyl-4-(piperidin-1-yl) piperidine-4-carbonitrile Iminium->Product Cyanation (+CN-) Product->Iminium Retro-Strecker Reversion Amide Amide/Acid Byproduct Product->Amide Aqueous Hydrolysis

Mechanistic pathway of the Strecker synthesis highlighting critical side-reaction divergence points.

Troubleshooting FAQs

Q1: My GC/MS shows a large peak for 1-methyl-4-hydroxypiperidine-4-carbonitrile (cyanohydrin) instead of the target aminonitrile. How do I shift the selectivity? Causality: Cyanohydrin formation is a competing kinetic pathway. Cyanide is a strong, small nucleophile. If the cyanide source is introduced before the iminium ion has fully formed, it will readily attack the unreacted 1-methylpiperidin-4-one. Solution: Implement a strict pre-incubation step. Allow the ketone and piperidine to react in the presence of a mild acid catalyst (e.g., glacial acetic acid) for 2 hours before introducing the cyanide source. This drives the equilibrium toward the iminium intermediate prior to cyanation.

Q2: I am losing product during the aqueous workup. The yield drops significantly after extraction. Why is this happening? Causality: Alpha-aminonitriles derived from ketones and secondary amines are sterically hindered and thermodynamically unstable in certain aqueous conditions. They are highly susceptible to the Retro-Strecker reaction , where depletion of the cyanide ion in an acidic aqueous medium promotes the dissociation of the aminonitrile back into the iminium ion, eventually reverting to the starting ketone[3]. Solution: Avoid highly acidic or prolonged aqueous workups. Keep the workup cold (0–5 °C) and maintain a slightly basic pH (pH 8–9) during extraction to stabilize the aminonitrile. Perform extractions rapidly using a non-polar solvent like dichloromethane (DCM).

Q3: The target molecule is contaminated with an amide byproduct. How can I prevent nitrile hydrolysis? Causality: The cyano group is sensitive to hydrolysis. In the presence of excess water and acid/base catalysis, water attacks the protonated nitrile, forming a 1,2-diamino-diol intermediate that irreversibly tautomerizes to an amide[4]. Solution: Transition from an aqueous KCN system to an anhydrous protocol. Utilizing Trimethylsilyl cyanide (TMSCN) in anhydrous DCM completely eliminates the hydrolytic pathway.

Q4: I am observing polymeric or highly colored baseline material on my TLC. What causes this? Causality: 1-Methylpiperidin-4-one can undergo self-aldol condensation if the reaction medium is too basic. Piperidine is a relatively strong base (pKa ~11.2). If added in large excess without an acid buffer, it catalyzes the enolization and subsequent condensation of the ketone. Solution: Buffer the reaction. Use a near-stoichiometric ratio of piperidine to ketone (1.1:1.0) and add a weak acid (0.1 eq acetic acid) to maintain a pH of ~9. This protonates enough piperidine to prevent aldol condensation while leaving enough free amine for the initial nucleophilic attack.

Self-Validating Experimental Protocol: Anhydrous Strecker Synthesis

To guarantee trustworthiness and reproducibility, this protocol utilizes an anhydrous TMSCN approach with built-in validation checkpoints.

Phase 1: Iminium Formation & Dehydration

  • Setup: In an oven-dried, argon-purged round-bottom flask, dissolve 1-methylpiperidin-4-one (1.0 eq, 10 mmol) in 20 mL of anhydrous Dichloromethane (DCM).

  • Reagent Addition: Add piperidine (1.1 eq, 11 mmol) followed by glacial acetic acid (0.1 eq, 1 mmol).

  • Water Scavenging: Add 2.0 g of activated 4Å molecular sieves. Causality: The sieves physically trap the water generated during hemiaminal dehydration, driving the equilibrium entirely toward the iminium ion without relying on harsh thermal conditions.

  • Validation Checkpoint 1: Stir at room temperature for 2 hours. Pull a 10 µL aliquot and run a TLC (ninhydrin stain). Do not proceed to Phase 2 until the ketone spot is completely consumed.

Phase 2: Cyanation 5. Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. 6. Cyanide Addition: Dropwise, add Trimethylsilyl cyanide (TMSCN) (1.2 eq, 12 mmol) over 10 minutes. Safety Note: TMSCN is highly toxic; perform strictly in a fume hood. 7. Validation Checkpoint 2: Stir for 4 hours at room temperature. Check TLC. The highly polar, baseline-hugging iminium spot should be entirely replaced by the less polar aminonitrile product.

Phase 3: Quench and Isolation 8. Rapid Quench: Filter the mixture through a Celite pad to remove molecular sieves. Quench the filtrate immediately with 15 mL of cold (0 °C) saturated aqueous NaHCO3. 9. Extraction: Extract rapidly with cold DCM (2 x 15 mL). Causality: The cold, slightly basic, and rapid extraction prevents the Retro-Strecker reversion[3]. 10. Drying: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a maximum bath temperature of 30 °C to yield the crude 1-methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile.

Quantitative Data Summary: Yield Optimization

The following table summarizes the quantitative impact of the troubleshooting strategies described above. By identifying the analytical signature of the byproduct, you can apply the specific mitigation strategy to recover lost yield.

Side ReactionMechanistic CauseAnalytical SignatureMitigation StrategyExpected Yield Impact
Cyanohydrin Formation Premature cyanide attack on ketoneGC-MS: m/z 140 (M+)IR: Strong -OH stretch2-hour pre-incubation of ketone and amine prior to cyanation+20–30%
Retro-Strecker Reversion Thermodynamic instability in aqueous acidLoss of product mass post-extractionCold (0 °C), slightly basic (pH 8), rapid non-polar extraction+15–25%
Nitrile Hydrolysis Nucleophilic attack of H2O on -CN groupNMR: Amide -NH2 peaks (~7.0 ppm)Transition to anhydrous conditions (TMSCN + 4Å Mol Sieves)+10–15%
Aldol Condensation Base-catalyzed ketone enolizationTLC: Polymeric baseline smearingBuffer with 0.1 eq acetic acid to lower basicity+5–10%
References
  • Title: Strecker Synthesis | Source: Organic Chemistry Portal | URL: [Link][5]

  • Title: Strecker Synthesis | Source: Master Organic Chemistry | URL: [Link][2]

  • Title: The Strecker Reaction | Source: Thieme Connect | URL: [Link][1]

  • Title: Strecker amino acid synthesis | Source: Wikipedia | URL: [Link][4]

  • Title: Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide | Source: Defense Technical Information Center (DTIC) | URL: [Link][3]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development and Validation for 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Challenge of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is a key...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Challenge of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is a key intermediate in the synthesis of various pharmaceutical agents.[1] Its accurate quantification is critical for ensuring the quality, safety, and efficacy of the final drug product. The molecular structure, however, presents a significant analytical challenge: the absence of a chromophore that absorbs light in the conventional ultraviolet (UV) range. This intrinsic property renders direct analysis by High-Performance Liquid Chromatography (HPLC) with UV detection, a ubiquitous technique in quality control laboratories, ineffective.

This guide details the development and validation of a robust HPLC method employing pre-column derivatization to overcome this limitation. Furthermore, it provides a comparative analysis with alternative analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), to offer a comprehensive perspective for method selection and implementation.

HPLC Method Development: A Derivatization-Based Approach

Given the non-chromophoric nature of the target analyte, a pre-column derivatization strategy is essential to introduce a UV-active moiety. Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is an excellent candidate for this purpose. It reacts with secondary and even tertiary amines under basic conditions to form stable, highly fluorescent sulfonamides that are readily detectable by both UV and fluorescence detectors.[2][3]

The Rationale Behind Experimental Choices

The selection of a derivatization agent and subsequent chromatographic conditions is a multi-faceted process guided by the physicochemical properties of the analyte and the desired performance characteristics of the method.

  • Derivatizing Agent: Dansyl chloride is chosen for its high reactivity with amines and the strong UV absorbance and fluorescence of its derivatives, which significantly enhances sensitivity. The reaction mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride, forming a stable sulfonamide bond. For the tertiary amine in 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile, the dansylation reaction can proceed via a dealkylation mechanism under appropriate conditions.[3]

  • Chromatographic Mode: Reversed-phase HPLC (RP-HPLC) is the most suitable mode for separating the relatively non-polar dansylated derivative. A C18 column is a good starting point due to its versatility and wide availability.

  • Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for RP-HPLC. The addition of a buffer, such as phosphate or acetate, is crucial for controlling the pH and ensuring reproducible retention times and good peak shapes. The pH should be maintained in a range where the analyte is in a single ionic form and the column is stable.

  • Detection: A UV detector set at the wavelength of maximum absorbance (λmax) of the dansyl derivative (typically around 254 nm or 340 nm) will provide excellent sensitivity. A fluorescence detector can offer even higher sensitivity and selectivity.

Experimental Protocol: HPLC Method Development

The following protocol outlines the steps for developing a robust HPLC method for 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile using pre-column derivatization with dansyl chloride.

Step 1: Derivatization Procedure

  • Standard and Sample Preparation: Prepare a stock solution of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile in a suitable solvent, such as acetonitrile or methanol.

  • Reaction Mixture: In a reaction vial, combine an aliquot of the standard or sample solution with a sodium carbonate/bicarbonate buffer (pH ~9.8).[2]

  • Addition of Derivatizing Agent: Add an excess of dansyl chloride solution (prepared in acetonitrile) to the reaction mixture.

  • Incubation: Allow the reaction to proceed at room temperature or a slightly elevated temperature (e.g., 40-60°C) for a specified time (e.g., 30-60 minutes), protected from light.[2]

  • Quenching: Quench the reaction by adding a small amount of a primary or secondary amine solution (e.g., a solution of proline or methylamine) to consume the excess dansyl chloride.

  • Dilution: Dilute the final reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

Step 2: HPLC Conditions

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Step 3: Method Optimization

  • Derivatization: Optimize the reaction time, temperature, and pH to ensure complete derivatization and minimize the formation of by-products.

  • Chromatography: Fine-tune the mobile phase gradient and composition to achieve optimal resolution between the analyte derivative and any potential impurities or by-products from the derivatization reaction. The addition of an acid like formic acid to the mobile phase helps in achieving better peak shapes for amine-containing compounds.

HPLC_Method_Development cluster_0 Analyte Characterization cluster_1 Method Development Strategy cluster_2 Experimental Protocol cluster_3 Optimization & Validation Analyte 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (Non-chromophoric) Strategy Pre-column Derivatization Analyte->Strategy Deriv_Agent Select Derivatizing Agent (Dansyl Chloride) Strategy->Deriv_Agent HPLC_Mode Select HPLC Mode (Reversed-Phase) Deriv_Agent->HPLC_Mode Derivatization Derivatization Procedure (pH, Time, Temp) HPLC_Mode->Derivatization Chromatography Chromatographic Conditions (Column, Mobile Phase, etc.) Derivatization->Chromatography Detection Detection (UV @ 254 nm) Chromatography->Detection Optimization Optimize Parameters (Gradient, Flow Rate) Detection->Optimization Validation Method Validation (ICH Guidelines) Optimization->Validation

Caption: Workflow for HPLC Method Development.

HPLC Method Validation: Ensuring Scientific Integrity

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] The validation of the developed HPLC method should be performed according to the International Council for Harmonisation (ICH) guidelines.[5]

Validation Parameters and Acceptance Criteria

The following parameters must be evaluated during method validation:

Validation ParameterDescriptionAcceptance Criteria (Typical)
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.The analyte peak should be well-resolved from placebo, and degradation product peaks. Peak purity should pass.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the target concentration).
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery between 98.0% and 102.0% for spiked samples at different concentration levels.[2]
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2.0%.[2]
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.Signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied.
Experimental Protocol: Method Validation

Specificity: Analyze blank, placebo, and spiked samples to demonstrate the absence of interference at the retention time of the analyte derivative. Perform forced degradation studies (acid, base, oxidation, heat, light) to show that the method can separate the analyte from its degradation products.

Linearity: Prepare a series of at least five standard solutions of the derivatized analyte covering the desired range. Plot the peak area versus concentration and perform a linear regression analysis.

Accuracy: Perform recovery studies by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

Precision:

  • Repeatability: Analyze a minimum of six replicate preparations of a homogeneous sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst and/or a different instrument.

LOD & LOQ: Determine LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.

Robustness: Introduce small, deliberate changes to the method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%) and assess the impact on the results.

HPLC_Validation_Process cluster_0 Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness End Validated Method Robustness->End Start Developed HPLC Method Start->Specificity

Caption: HPLC Method Validation Workflow.

Comparative Analysis of Alternative Analytical Techniques

While a validated HPLC-UV method with derivatization is a robust and widely accessible approach, other techniques offer distinct advantages and may be more suitable for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile, direct analysis may be challenging due to its polarity and potential for thermal degradation.

  • Principle: In GC, the sample is vaporized and separated in a gaseous mobile phase based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the ions based on their mass-to-charge ratio, providing both quantitative data and structural information.

  • Derivatization for GC-MS: To improve volatility and thermal stability, and to achieve better peak shapes, derivatization is often necessary for piperidine-containing compounds. Silylation or acylation are common derivatization techniques for amines.

  • Advantages:

    • High separation efficiency.

    • Provides structural information through mass spectral fragmentation patterns.

    • High sensitivity, especially with selected ion monitoring (SIM).

  • Disadvantages:

    • Requires the analyte to be volatile and thermally stable, often necessitating derivatization.

    • The derivatization step can be time-consuming and introduce variability.

    • Not suitable for non-volatile or thermally labile compounds.

Typical GC-MS Parameters:

ParameterRecommended Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at 1 mL/min
Inlet Temperature 250°C
Oven Program 100°C (1 min), ramp to 280°C at 15°C/min, hold for 5 min
Ion Source Electron Ionization (EI) at 70 eV
Mass Range m/z 40-400
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is a highly sensitive and selective technique that has become the gold standard for the quantification of trace-level analytes in complex matrices.

  • Principle: UPLC utilizes smaller particle size columns (<2 µm) to achieve faster separations and higher resolution compared to conventional HPLC. The eluent from the UPLC system is introduced into a tandem mass spectrometer. In the MS/MS system, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity.

  • Advantages:

    • Extremely high sensitivity (sub-ng/mL levels).

    • Exceptional selectivity, minimizing interference from matrix components.

    • Often does not require derivatization, simplifying sample preparation.

    • Fast analysis times due to the use of UPLC.

  • Disadvantages:

    • Higher initial instrument cost and maintenance expenses.

    • Requires specialized expertise for method development and operation.

    • Matrix effects (ion suppression or enhancement) can be a concern and must be carefully evaluated.

Typical UPLC-MS/MS Parameters:

ParameterRecommended Condition
Column Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 2 minutes
Flow Rate 0.4 mL/min
Ion Source Electrospray Ionization (ESI), Positive Mode
MRM Transition To be determined experimentally (e.g., for [M+H]⁺)

Performance Comparison

The following table provides a comparative summary of the three analytical techniques discussed.

FeatureHPLC-UV (with Derivatization)GC-MS (with Derivatization)UPLC-MS/MS
Principle Liquid chromatography with UV detection after chemical modification.Gas chromatography with mass spectrometric detection after chemical modification.High-resolution liquid chromatography with tandem mass spectrometric detection.
Sensitivity Good (ng-µg/mL range).Very Good (pg-ng/mL range).Excellent (sub-pg/mL to ng/mL range).[6]
Selectivity Moderate to Good.Very Good.Excellent.
Derivatization Required.Often Required.Generally Not Required.
Analysis Time Moderate (15-30 min).Moderate (15-30 min).Fast (2-5 min).
Cost Low to Moderate.Moderate.High.
Expertise Required Low to Moderate.Moderate.High.
Application Routine QC, purity testing.Impurity profiling, identification.Bioanalysis, trace-level quantification.

Conclusion

The development of a robust and reliable analytical method for a non-chromophoric compound like 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile requires a strategic approach. An HPLC method with pre-column derivatization using dansyl chloride offers a sensitive, accurate, and accessible solution for routine quality control applications. The method's suitability for its intended purpose must be rigorously demonstrated through a comprehensive validation study following ICH guidelines.

For applications requiring higher sensitivity or structural confirmation, GC-MS and UPLC-MS/MS present powerful alternatives. GC-MS provides valuable structural information but often necessitates derivatization. UPLC-MS/MS stands out for its exceptional sensitivity and selectivity, typically without the need for derivatization, making it the preferred choice for bioanalytical studies and trace impurity analysis. The selection of the most appropriate technique will ultimately depend on the specific analytical requirements, available instrumentation, and the context of the analysis within the drug development lifecycle.

References

  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine. BenchChem.
  • Yao, H., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 59(8), 743-749. [Link]

  • BenchChem. (2025). Technical Support Center: Quantitative Analysis of Piperidines. BenchChem.
  • Asian Journal of Pharmaceutical Analysis. (2018). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 8(4), 219-226. [Link]

  • SIELC Technologies. (n.d.). Separation of Piperidine, 1-acetyl- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Smith, R. M. (2001). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer. Forensic Science International, 119(2), 225-231. [Link]

  • Chemspace. (n.d.). 1-methyl-4-(pyrrolidin-1-yl)piperidine-4-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-4-phenylpiperidine-4-carbonitrile. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • BenchChem. (2025). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. BenchChem.
  • ResearchGate. (2024). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF PIPERINE BY GAS-LIQUID CHROMATOGRAPHY. Retrieved from [Link]

  • BioPharm International. (2025). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods.
  • Alternative Therapies In Health And Medicine. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • ACS Combinatorial Science. (2005). Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Combinatorial Science, 7(6), 488-490. [Link]

  • BenchChem. (2025). High-performance liquid chromatography (HPLC) method for (4-Methylpiperidin-1-yl)acetic acid. BenchChem.
  • Research Journal of Pharmacy and Technology. (2020). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. Research Journal of Pharmacy and Technology, 13(12), 5945-5951. [Link]

  • RSC Publishing. (2019). Development of a method for the quantitative metabolite profiling of pharmaceutical drugs using HPLC-ICP-MS following pre-column derivatization of their amino and hydroxyl groups using 4-aminopyridine as a model compound. Analytical Methods, 11(47), 5961-5970. [Link]

  • PubMed. (2023). A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative therapies in health and medicine. [Link]

  • NextSDS. (n.d.). 1-methyl-4-phenylpiperidine-4-carbonitrile — Chemical Substance Information. Retrieved from [Link]

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  • ResearchGate. (2021). UV-visible absorption spectra of the 1-amino-4-methyl-naphthalene-2-carbonitrile derivatives in acetonitrile. ResearchGate. [Link]

  • TSI Journals. (n.d.). Development and validation of GC method for the determinatio. Retrieved from [Link]

  • University of Regina. (n.d.). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Retrieved from [Link]

  • RSC Publishing. (2017). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Analytical Methods, 9(4), 625-633. [Link]

  • Google Patents. (n.d.). CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride.
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  • askIITians. (2025). The amine which reacts with p-toluene sulfonyl chloride to give a cle. Retrieved from [Link]

  • PubMed Central. (2016). Targeted quantification of amino acids by dansylation. Retrieved from [Link]

  • ACS Publications. (2015). Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. Chemical Reviews, 115(15), 7944-7994. [Link]

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  • brainly.com. (2024). [FREE] The amine which reacts with p-toluenesulfonyl chloride to give a clear solution, which on acidification. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1-Benzyl-4-(isopropylamino)piperidine-4-carbonitrile on Newcrom R1 HPLC column. Retrieved from [Link]

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  • Chromatography Forum. (2007). Derivatization for aminoacids with a tertiary amine group. Retrieved from [Link]

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  • PubMed. (2022). Ultraviolet photodissociation facilitates mass spectrometry-based structure elucidation with pyrrolidine and piperidine containing compounds. Retrieved from [Link]

  • Asian Journal of Chemistry. (2020). A Simple, Specific, Mass Compatible and Validated Gas Chromatographic Method for the Estimation of Piperidine-3-amine Content in Linagliptin Finished and Stability Samples without Derivatization. Retrieved from [Link]

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Sources

Comparative

GC-MS Fragmentation Pattern Analysis of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile: A Comparative Guide

Executive Summary & Structural Context In the rapidly evolving landscape of synthetic chemistry and forensic toxicology, the accurate identification of piperidine-based intermediates is paramount. 1-Methyl-4-(piperidin-1...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

In the rapidly evolving landscape of synthetic chemistry and forensic toxicology, the accurate identification of piperidine-based intermediates is paramount. 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (1-M-4-PPC) is a highly specific dipiperidine derivative and a classic Strecker synthesis intermediate. Structurally, it consists of an N-methylpiperidine core substituted at the C4 position with both a carbonitrile (cyano) group and a piperidin-1-yl moiety.

As a Senior Application Scientist, I have designed this guide to objectively compare the Gas Chromatography-Mass Spectrometry (GC-MS) performance and fragmentation predictability of 1-M-4-PPC against a heavily monitored regulatory alternative: 1-Phenethyl-4-(phenylamino)piperidine-4-carbonitrile (ANPP-CN) . By understanding the thermodynamic causality behind electron ionization (EI) pathways, analytical chemists can build self-validating workflows to definitively distinguish these structurally analogous compounds [1].

Causality in EI-MS Fragmentation (The "Why")

Despite advancements in LC-HRMS, 70 eV electron ionization (EI) remains the interpretive backbone for identifying novel synthetic intermediates due to its highly reproducible, library-searchable spectra [1]. The fragmentation of piperidine rings is governed by the stability of the resulting carbocations and iminium ions [2].

The 1-M-4-PPC Pathway: Cyano-Expulsion

When 1-M-4-PPC (Molecular Weight: 207 g/mol ) enters the EI source, the molecular ion [M]+∙ forms at m/z 207. Because the N1 position only possesses a methyl group, the classic N-alkyl alpha-cleavage (which typically dominates piperidine fragmentation) is sterically limited to the loss of a hydrogen atom, yielding a low-abundance m/z 206 peak.

Instead, the fragmentation is thermodynamically driven to the highly substituted C4 carbon. The cleavage of the C–CN bond results in the expulsion of a cyano radical (•CN, 26 Da). Causality: This cleavage is highly favored because the resulting carbocation at C4 is immediately stabilized by the adjacent lone pair of the piperidin-1-yl nitrogen, delocalizing to form a highly stable iminium ion at m/z 181 . This forms the base peak (100% abundance).

The ANPP-CN Pathway: N-Alkyl Alpha-Cleavage

By contrast, ANPP-CN (Molecular Weight: 305 g/mol ) contains an N-phenethyl group. While it also possesses a C4 cyano group, the alpha-cleavage of the N-phenethyl chain outcompetes cyano expulsion. Causality: The bond between the alpha and beta carbons of the phenethyl group cleaves to release a benzyl radical (•C₇H₇, 91 Da). This yields a massive base peak at m/z 214 , leaving the loss of the cyano group (m/z 279) as a secondary diagnostic fragment [3].

Objective Performance Comparison

To objectively evaluate the analytical differentiation of these compounds, we compare their primary diagnostic ions. The distinct base peaks allow for confident identification even in complex, co-eluting mixtures.

Table 1: Comparative GC-MS Fragmentation Data (70 eV EI)
CompoundMolecular WeightBase Peak (100%)Major Fragments (m/z)Primary Diagnostic Cleavage Pathway
1-M-4-PPC 207 g/mol m/z 181 181, 123, 98, 84, 42Loss of •CN (26 Da); stabilized by dipiperidine core.
ANPP-CN 305 g/mol m/z 214 214, 279, 91, 42Alpha-cleavage of N-phenethyl; loss of •C₇H₇ (91 Da).

Analytical Workflows & Pathways (Visualizations)

To map the exact mechanisms discussed above, the following diagrams illustrate the standardized laboratory workflow and the specific electron-directed cleavages of 1-M-4-PPC.

GCMS_Workflow N1 Sample Prep (LLE & Reconstitution) N2 GC Separation (HP-5MS Column) N1->N2 N3 EI Ionization (70 eV) N2->N3 N4 Mass Analyzer (Quadrupole) N3->N4 N5 Data Analysis (Spectral Matching) N4->N5

Figure 1: Standardized GC-MS analytical workflow for piperidine-based synthetic intermediates.

Fragmentation_Pathway M Molecular Ion [M]⁺• m/z 207 F1 Loss of •CN m/z 181 M->F1 -26 Da (•CN) F2 Loss of •C₅H₁₀N m/z 123 M->F2 -84 Da (•C₅H₁₀N) F3 Piperidin-1-yl Cation m/z 84 M->F3 C4-N Cleavage F4 N-Methylpiperidine Cation m/z 98 M->F4 C4-C Cleavage

Figure 2: 70 eV EI fragmentation pathway of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile.

Standardized GC-MS Experimental Protocol

To ensure a self-validating system , the following protocol integrates internal quality control checks. The methodology is optimized to prevent thermal degradation of the cyano group during injection.

Phase 1: Sample Preparation (Liquid-Liquid Extraction)

Causality: Tertiary amines like 1-M-4-PPC possess a pKa of ~9.5. They must be extracted in a basic environment to remain un-ionized, ensuring partitioning into the organic phase.

  • Matrix Adjustment: Aliquot 1.0 mL of the sample into a borosilicate glass tube. Add 0.5 mL of 0.1 M ammonium buffer (pH 10.0) to deprotonate the piperidine nitrogens.

  • Extraction: Add 2.0 mL of ethyl acetate.

    • Self-Validation Check: Concurrently run a solvent blank to rule out bis(2-ethylhexyl) phthalate (m/z 149) contamination, which commonly masks low-mass piperidine fragments.

  • Separation: Vortex for 2 minutes; centrifuge at 3000 rpm for 5 minutes.

  • Concentration: Transfer the upper organic layer to a clean GC vial. Evaporate to dryness under a gentle stream of ultra-pure nitrogen at 40 °C.

  • Reconstitution: Reconstitute the residue in 100 μL of LC-MS grade methanol.

Phase 2: GC-MS Instrumental Method

Causality: A non-polar 5% phenyl/95% dimethylpolysiloxane column is utilized to minimize secondary silanol interactions with the basic amine groups, which otherwise cause severe peak tailing.

Table 2: Validated GC-MS Parameters
ParameterSettingCausality / Rationale
Column HP-5MS (30 m × 0.25 mm, 0.25 μm)Optimal selectivity for basic nitrogenous compounds.
Carrier Gas Helium (99.999%), 1.0 mL/minProvides inert, high-efficiency mass transfer.
Injection Mode 1 μL, Split 10:1, 280 °CPrevents column overloading; flash vaporization ensures sharp peaks.
Oven Program 80 °C (1 min) ➔ 15 °C/min to 280 °CRapid enough to prevent band broadening, slow enough to separate isomers.
Ionization EI mode, 70 eVIndustry standard for generating reproducible, library-compatible spectra.
Temperatures Transfer Line: 280 °C, Source: 230 °CPrevents cold spots and condensation of high-boiling analytes.
Scan Range m/z 40 to 450Captures low-mass piperidine rings (m/z 42, 84) up to the molecular ions.

Conclusion

The GC-MS analysis of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile demonstrates a highly predictable and objective fragmentation pattern. By understanding the thermodynamic preference for cyano-expulsion (m/z 181 base peak) over N-alkyl cleavage, analysts can rapidly differentiate this compound from heavily regulated precursors like ANPP-CN (m/z 214 base peak). Utilizing the self-validating extraction and chromatographic protocols outlined above ensures robust, artifact-free data suitable for forensic and pharmaceutical drug development applications.

References

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization Source: MDPI URL:[Link]

  • Utility of gas chromatography infrared spectroscopy (GC-IR) for the differentiation of positional isomers of fentanyl Source: NSF Public Access Repository (NSF PAR) URL:[Link]

Validation

Quantitative Purity Analysis of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile: A Comparative Guide

Executive Summary & Analytical Challenges 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (C₁₂H₂₁N₃) is a sterically hindered, di-basic intermediate frequently utilized in the synthesis of complex piperidine-derived...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Analytical Challenges

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile (C₁₂H₂₁N₃) is a sterically hindered, di-basic intermediate frequently utilized in the synthesis of complex piperidine-derived therapeutics. For researchers and drug development professionals, validating the absolute purity of this compound presents a unique analytical hurdle.

The molecule lacks a conjugated π-system, meaning it has no strong chromophore. Standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is highly insensitive to this compound and prone to baseline interference at the low wavelengths (e.g., 210 nm) required for detection. Furthermore, its di-tertiary amine structure frequently causes severe peak tailing on standard silica-based stationary phases due to secondary silanol interactions.

To bypass the limitations of relative chromatographic methods, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as the gold standard. As a primary ratio method, qNMR provides direct, absolute quantification without requiring an identical reference standard of the analyte[1].

Methodological Causality: qNMR vs. Chromatographic Alternatives

The fundamental difference between qNMR and chromatography lies in the mechanism of quantification. In HPLC or GC, quantification relies on response factors (UV absorbance or ionization efficiency) that vary wildly between a compound and its impurities[2]. Accurate HPLC quantification requires generating a calibration curve using a highly pure reference standard of the exact same molecule[3].

Conversely, qNMR is a primary metrological method. The integrated area of an NMR resonance is strictly proportional to the molar concentration of the nuclei producing it[3]. By spiking the sample with an independent as an internal standard, the absolute mass fraction of the analyte can be calculated directly[4].

Data Presentation: Quantitative Performance Showdown

The following table objectively compares the performance of qNMR against HPLC-CAD (Charged Aerosol Detection, which overcomes the UV limitation) and GC-FID for the purity analysis of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile.

Performance MetricqNMR (Internal Standard)HPLC-CAD (Relative Method)GC-FID (Relative Method)
Principle of Detection Direct nuclear spin proportionality[5]Universal mass-based aerosol scatteringThermal ionization of carbon bonds
Reference Standard Needed? No (Uses independent CRM)[1]Yes (Requires identical standard)[3]Yes (Requires identical standard)
Accuracy (Absolute) > 99.0% (Primary Method)Highly dependent on standard purityHighly dependent on standard purity
Precision (RSD%) < 1.0%[5]1.5 - 2.5%1.0 - 2.0%
Limit of Detection (LOD) ~0.1% (Moderate)~0.01% (High)~0.005% (Very High)
Analysis Time per Sample ~15-20 minutes[5]~30-45 minutes (Gradient run)~25 minutes
Primary Limitation High initial instrument costRequires identical reference standardPotential thermal degradation of amines

Designing a Self-Validating qNMR System

A robust qNMR protocol must be inherently self-validating. The choices made during method development directly dictate the Target Measurement Uncertainty (TMU) as defined by the [6].

Causality of Internal Standard (IS) Selection

Choosing the IS is the most critical step; any spectral overlap between the IS and the analyte transfers systematic error directly into the final purity value[7]. 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile produces a dense "forest" of aliphatic multiplets between 1.2 ppm and 3.0 ppm, alongside a sharp N-methyl singlet at ~2.3 ppm.

The Choice: We select 1,3,5-Trimethoxybenzene (TraceSure CRM) as the internal standard[8]. The Causality: Its aromatic protons resonate at ~6.0 ppm, completely isolated from the analyte's aliphatic region. This ensures pristine integration boundaries, preventing the false-positive purity inflation caused by overlapping impurity signals[9].

Causality of T1 Relaxation & Magnetization Recovery

A common pitfall in qNMR is using a relaxation delay (D1) that is too short. If the analyte and the IS have different longitudinal relaxation times (T1), one signal may be fully relaxed while the other remains partially saturated, artificially skewing the integration ratio[7]. To ensure >99.3% magnetization recovery, the D1 must be explicitly set to at least 5 times the longest T1 value in the mixture[4].

qNMR_Workflow A 1. Method Planning Define ATP & TMU B 2. IS Selection Ensure No Signal Overlap A->B C 3. Gravimetric Prep Weigh Analyte & CRM B->C D 4. NMR Acquisition Optimize D1 ≥ 5xT1 C->D E 5. Data Processing Phase & Baseline Correction D->E F 6. Purity Calculation Absolute Mass Fraction E->F

Caption: qNMR Analytical Lifecycle Workflow based on USP <761> guidelines.

Experimental Protocols

Protocol A: qNMR Purity Determination (Primary Method)

This protocol is designed as a self-validating system, ensuring metrological traceability[1].

  • Gravimetric Preparation: Using a calibrated ultra-microbalance (d = 0.1 µg), co-weigh ~10.0 mg of the analyte and ~5.0 mg of 1,3,5-Trimethoxybenzene CRM into a static-free vial.

    • Causality: qNMR is a comparative mass technique; weighing uncertainty is the largest contributor to the overall measurement error.

  • Dissolution: Dissolve the mixture in 1.0 mL of CDCl₃ (containing 0.01% TMS). Vortex until completely clear.

    • Causality: Incomplete solubility causes line broadening and leaves invisible solid mass, destroying the quantitative relationship[9].

  • Inversion Recovery Experiment (T1): Run a quick inversion recovery sequence to measure the T1 of all protons.

    • Causality: Establishes the required relaxation delay (D1 ≥ 5 × longest T1) to prevent partial saturation[7].

  • NMR Acquisition: Acquire the ¹H-NMR spectrum at 298 K using a 90° excitation pulse, 64k data points, and 64 transients to achieve a Signal-to-Noise (S/N) ratio > 250.

  • System Suitability & Processing: Apply a 0.3 Hz exponential window function, zero-fill to 128k, and perform rigorous manual phase and baseline correction.

    • Self-Validation Check: The CRM signal at 6.0 ppm must yield a perfectly symmetrical singlet with a flat baseline. Any distortion or "rolling" baseline invalidates the run and requires reprocessing[3].

  • Calculation: Integrate the analyte's N-methyl singlet (~2.3 ppm, 3H) against the CRM's aromatic singlet (6.0 ppm, 3H) using the standard qNMR mass-balance equation[10].

Protocol B: HPLC-CAD Alternative (Relative Method)

If qNMR is unavailable, HPLC with Charged Aerosol Detection (CAD) is the superior chromatographic alternative, as CAD does not rely on UV chromophores.

  • Column Selection: Utilize a high-pH stable C18 column (e.g., Waters XBridge, 150 x 4.6 mm, 3.5 µm).

    • Causality: Standard silica dissolves at high pH. We must use a hybrid-silica column to withstand the basic conditions required for this di-tertiary amine.

  • Mobile Phase: Use a gradient of Water/Acetonitrile buffered to pH 10.5 with volatile ammonium hydroxide.

    • Causality: At pH 10.5, the basic piperidine nitrogens are fully deprotonated, preventing secondary silanol interactions and eliminating peak tailing. Volatile buffers are mandatory to prevent CAD detector fouling.

  • Calibration: Prepare a 5-point calibration curve using an identical, highly pure reference standard of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile.

  • Acquisition: Inject 10 µL and quantify the analyte based on the CAD response curve.

Decision_Matrix Start Purity Analysis: Aliphatic Nitrile Q1 Identical Reference Standard Available? Start->Q1 qNMR qNMR Method (Primary Ratio) Q1->qNMR No HPLC HPLC-CAD/UV (Relative Method) Q1->HPLC Yes Adv1 Absolute Accuracy, No Chromophore Needed qNMR->Adv1 Adv2 High Sensitivity, Trace Impurity Profiling HPLC->Adv2

Caption: Decision matrix for selecting qNMR versus HPLC for aliphatic amine purity analysis.

Regulatory Grounding: USP <761> and Metrological Traceability

The analytical landscape is shifting toward absolute metrology. The revised USP General Chapter <761> (Nuclear Magnetic Resonance Spectroscopy) formally adopts qNMR as a primary metrological method[1].

Under these modern guidelines, the validation of a qNMR method follows an analytical procedure lifecycle approach[11]. Instead of traditional, redundant linearity checks for every new compound, validation focuses on the Analytical Target Profile (ATP) and the Target Measurement Uncertainty (TMU) [6]. By qualifying the NMR instrument using certified reference materials (CRMs) during Operational Qualification (OQ), analysts can drastically simplify the validation of compound-specific procedures, ensuring that the purity value of complex intermediates like 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is both highly accurate and globally traceable.

References

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results." resolvemass.ca. URL: [Link]

  • ResolveMass Laboratories. "Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video)." youtube.com. URL: [Link]

  • JEOL Ltd. "Let's try doing quantitative NMR | Applications Notes." jeol.com. URL: [Link]

  • Semantic Scholar. "Quantitative Nuclear Magnetic Resonance (qNMR), a Metrological Method—Proposed Revisions to the USP General Chapters." semanticscholar.org. URL: [Link]

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)." emerypharma.com. URL: [Link]

  • ECA Academy. "Revision of USP Chapter <761> NMR Spectroscopy and <1761> Applications of NMR." gmp-compliance.org. URL: [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile. As a valued professional in research and development, your safety, a...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides comprehensive, step-by-step guidance for the safe handling and disposal of 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile. As a valued professional in research and development, your safety, along with regulatory compliance and environmental protection, is of paramount importance. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and functional understanding of the required safety protocols.

Section 1: Core Hazard Assessment and Rationale

  • Piperidine Moieties: Piperidine and its derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] They are typically alkaline and can react vigorously with acids. Ingestion or inhalation can lead to significant toxicity.[2]

  • Nitrile Functional Group (-C≡N): The carbon-nitrogen triple bond is a key feature. While organic nitriles are distinct from highly toxic inorganic cyanide salts (like NaCN), they can undergo hydrolysis under strong acidic or basic conditions to release hydrogen cyanide gas or cyanide ions.[3] This potential for delayed toxicity necessitates that this compound is handled with extreme caution and is never mixed with incompatible waste streams.

Based on this structural analysis, the compound must be treated as hazardous, possessing the characteristics outlined in the table below.

Hazard Characteristic Basis of Assessment & Potential Consequences Primary Safety Precaution
Toxicity Potential for acute toxicity if ingested, inhaled, or absorbed through the skin. The nitrile group presents a significant toxicological concern.[1][4]Use in a well-ventilated area or chemical fume hood. Wear appropriate personal protective equipment (PPE) at all times.
Corrosivity The presence of two piperidine rings suggests the compound is alkaline and can cause severe chemical burns to skin and eyes.[1][5]Wear chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.
Reactivity Incompatible with strong oxidizing agents and strong acids.[2][5] Contact with strong acids could initiate a hazardous reaction and potentially lead to the hydrolysis of the nitrile group.Segregate waste from all incompatible chemicals, particularly acidic waste streams.

Section 2: Regulatory Compliance Overview

In the United States, the disposal of chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[6]

1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile is not currently a specifically listed waste (i.e., it does not have a "P" or "U" code from the EPA).[8] However, based on the hazard assessment, it must be managed as a hazardous waste due to its inherent toxicity and corrosivity . Therefore, all waste generated from its use is subject to RCRA regulations for hazardous waste.[6]

Key Regulatory Mandates:

  • Prohibition of Sewer Disposal: It is illegal and unsafe to dispose of this chemical down the drain.[9][10]

  • Proper Labeling and Storage: All waste containers must be correctly labeled and stored according to federal and local regulations.[7][9]

  • Manifest and Disposal: All disposal must be handled by a licensed hazardous waste management company, which will provide a manifest for tracking the waste from your facility to its final treatment location.[11]

Section 3: Standard Operating Protocol for Disposal

This section details the step-by-step process for the collection and disposal of waste containing 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile.

Step 1: Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn to prevent exposure:

  • Eye Protection: Wear chemical safety goggles conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[5]

  • Hand Protection: Use chemical-resistant nitrile rubber gloves. Inspect gloves for any signs of degradation or puncture before use.[4]

  • Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory.

Step 2: Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous chemical reactions.[11] All waste streams containing this compound must be kept separate from other chemical wastes, especially acids.

WasteSegregation cluster_generation Point of Waste Generation cluster_containers Designated Hazardous Waste Containers Generation Waste Generated (e.g., end of reaction) LiquidWaste Contaminated Liquid Waste (Non-Halogenated) Generation->LiquidWaste Solutions, First Rinseates SolidWaste Contaminated Solid Waste Generation->SolidWaste Gloves, Wipes, Contaminated Labware NeatWaste Unused/Neat Compound Generation->NeatWaste Expired or Excess Reagent

Caption: Waste segregation workflow for 1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile.

Step 3: Waste Collection and Container Management
  • Select Compatible Containers: Use only containers made of chemically compatible materials (e.g., high-density polyethylene - HDPE) that are in good condition and have a secure, leak-proof closure.[6]

  • Label Containers Immediately: As soon as the first drop of waste is added, the container must be labeled.[9] The label must include:

    • The words "Hazardous Waste."

    • The full, unabbreviated chemical name: "1-Methyl-4-(piperidin-1-yl)piperidine-4-carbonitrile."

    • An indication of the hazards (e.g., "Toxic," "Corrosive").

    • The date on which waste was first added (accumulation start date).

  • Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[9]

Step 4: On-Site Accumulation and Storage
  • Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA) or Central Accumulation Area (CAA), as defined by the EPA.[6]

  • The storage area must be well-ventilated.

  • Ensure secondary containment (such as a larger, chemically resistant tub) is used to capture any potential leaks.[6]

  • Do not accumulate waste on-site for more than the time limits specified by regulations (e.g., 180 days for Small Quantity Generators).[7]

Step 5: Final Disposal

Arrange for the pickup, transport, and disposal of the hazardous waste through your institution's Environmental Health & Safety (EH&S) department or a certified hazardous waste disposal contractor.[11] Do not attempt to treat or dispose of this chemical on your own. The standard and safest disposal method for this type of compound is high-temperature incineration at a permitted facility.

Section 4: Emergency Spill Management Protocol

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert and Evacuate: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, put on the full PPE detailed in Section 3.

  • Contain the Spill: For a liquid spill, cover with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad. For a solid spill, carefully cover it to prevent dust from becoming airborne.

  • Collect Waste: Gently sweep or scoop the absorbed/solid material into a designated hazardous waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[12]

  • Clean the Area: Wipe the spill area with a cloth and a suitable solvent (such as soap and water, followed by isopropanol).

  • Dispose of Cleaning Materials: All materials used for cleanup (absorbent pads, wipes, gloves) are considered hazardous waste and must be placed in the sealed, labeled container with the spilled material.[4]

  • Report: Report the incident to your laboratory supervisor and EH&S department according to your institution's policies.

By adhering to this comprehensive guide, you contribute to a culture of safety, ensure full regulatory compliance, and protect our environment. Your diligence in the proper management of chemical waste is a cornerstone of responsible scientific research.

References

  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Stanford Environmental Health & Safety. Chemical Waste Disposal.
  • LabManager. (2022). Hazardous Waste Management in the Laboratory.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - 1-Methyl-4-piperidone.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-Methyl-4-(4-piperidinyl)piperazine.
  • California Department of Toxic Substances Control. (2026). Laboratory Hazardous Waste Accumulation and Treatment.
  • Earth Safe PPE. (2025). How to Dispose of Nitrile Gloves?.
  • University of California, Berkeley, College of Chemistry. H&S Section 6: Hazardous Materials Recycling & Disposal.
  • CP Lab Safety. (2025). The Greenest Methods for Disposal of Hazardous Lab Chemicals.
  • ChemicalBook. (2023). Chemical Safety Data Sheet MSDS / SDS - 1-(N-METHYLPIPERIDIN-4-YL-METHYL)PIPERAZINE.
  • Chemistry Steps. (2024). Reactions of Nitriles.
  • Fisher Scientific. (2023). SAFETY DATA SHEET - Piperidine.
  • BenchChem. (2025). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency (EPA). (2019). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Listings.

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